2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
Description
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Properties
IUPAC Name |
2-(2-chloroethyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFABEFZXRFIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-72-4 | |
| Record name | 1H-Imidazole, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Imidazole Intermediate
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a heterocyclic compound of significant interest within the realms of pharmaceutical research and development. As a functionalized imidazole, this molecule serves as a versatile building block in the synthesis of a wide array of more complex chemical entities. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The presence of a reactive chloroethyl side chain, coupled with the stability afforded by the hydrochloride salt form, makes this compound a valuable intermediate for introducing the 1-methyl-1H-imidazol-2-yl ethyl moiety into target molecules.
A thorough understanding of the physical properties of this hydrochloride salt is paramount for its effective utilization in synthetic chemistry and drug development. These properties dictate crucial parameters such as storage conditions, solubility in various solvent systems, and reactivity, all of which are critical for process optimization, formulation development, and ensuring the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the known physical characteristics of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, alongside methodologies for their determination.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀Cl₂N₂ | [2][3] |
| Molecular Weight | 181.06 g/mol | [2][3] |
| Appearance | Solid | [2] |
| CAS Number | 1390654-72-4 | [4] |
| MDL Number | MFCD22666531 | [2][5] |
Structural Representation and Isomerism
The chemical structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride consists of a 1-methylimidazole ring substituted at the 2-position with a 2-chloroethyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the imidazole ring.
InChI: 1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H[2] SMILES: Cl.Cn1ccnc1CCCl[2]
Thermal Properties
The thermal behavior of a compound is critical for determining its stability, storage conditions, and suitability for various manufacturing processes.
Melting Point
The melting point of a hygroscopic solid such as a hydrochloride salt should be determined using a calibrated melting point apparatus, employing a sealed capillary tube to minimize the influence of atmospheric moisture.
Caption: Workflow for Melting Point Determination of a Hygroscopic Solid.
Causality Behind Experimental Choices:
-
Drying the sample: Essential to remove any absorbed water, which can act as an impurity and depress the melting point.[7]
-
Sealed capillary: Prevents the absorption of atmospheric moisture during the heating process, which is crucial for hygroscopic materials.[8]
-
Slow heating rate: Ensures thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate determination of the melting range.
Thermal Stability
While a specific boiling point is not available and likely not applicable due to decomposition, thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, TGA would reveal the onset temperature of decomposition. Imidazole derivatives generally exhibit good thermal stability.[9][10]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can provide information on melting, crystallization, and decomposition. For hydrochloride salts, DSC can be used to accurately determine the melting endotherm and any decomposition exotherms.[11][12]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. As a hydrochloride salt, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the salt.
Quantitative solubility data for this specific compound in various solvents is not widely published. However, a general solubility profile can be anticipated:
-
High solubility in polar protic solvents like water and lower alcohols (methanol, ethanol).
-
Limited solubility in less polar organic solvents such as dichloromethane and ethyl acetate.
-
Poor solubility in non-polar solvents like hexanes and toluene.
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Caption: Shake-Flask Method for Equilibrium Solubility Determination.
Self-Validating System: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility is considered to be at equilibrium when consecutive measurements show no significant change in concentration.
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. While a public repository of spectra for this specific compound is not available, the expected spectral characteristics can be inferred from the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the two methylene groups of the chloroethyl chain, and the two non-equivalent protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro group and the positively charged imidazolium ring.
-
¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to:
-
C-H stretching vibrations of the methyl, methylene, and aromatic groups.
-
C=N and C=C stretching vibrations within the imidazole ring.
-
C-N stretching vibrations.
-
A broad absorption band in the region of 2400-3200 cm⁻¹ is often observed for the N-H stretch of hydrochloride salts.
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the free base (C₆H₉ClN₂), which has a molecular weight of 144.05 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).
Safety and Handling
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage: It is classified under Storage Class 11 - Combustible Solids.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Given its potential hygroscopicity, it is advisable to handle this compound in a controlled atmosphere (e.g., a glove box) for applications that are sensitive to moisture.
Conclusion
References
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-
ResearchGate. TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. Available from: [Link]
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-
National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. Available from: [Link]
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National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Available from: [Link]
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RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available from: [Link]
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ResearchGate. Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Available from: [Link]
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National Center for Biotechnology Information. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
-
National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]
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2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride chemical structure
[1][2]
Core Identity & Chemical Architecture
This compound represents a class of "carbon-mustard" analogs where an electrophilic chloroethyl tail is attached to the C2 position of an imidazole ring. Unlike typical nitrogen mustards (where the chloroethyl is attached to nitrogen), this structure relies on the nucleophilicity of the N3-imidazole nitrogen to drive reactivity.
Chemical Specifications
| Parameter | Data |
| IUPAC Name | 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride |
| Common Name | 2-Chloroethyl-1-methylimidazole HCl |
| CAS Number | 1390654-72-4 (HCl salt); Note: Free base is less stable |
| Molecular Formula | C₆H₉ClN₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 181.06 g/mol |
| Structure | Imidazole ring, N-methylated (N1), 2-chloroethyl substituted (C2) |
| Physical State | Hygroscopic white to off-white solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
Synthesis & Production Protocol
Scientific Integrity Note: The synthesis of this compound requires strict regiocontrol. Direct alkylation of 1-methylimidazole with 1-bromo-2-chloroethane often yields mixtures of N3-alkylated salts (quaternization) rather than C2-alkylation.[1] The most reliable "self-validating" protocol involves C2-lithiation followed by hydroxyethylation and subsequent chlorination.[1]
Step 1: Regioselective C2-Functionalization
The C2 proton of 1-methylimidazole is the most acidic (pKa ~32), allowing selective deprotonation by organolithiums.[1]
-
Reagents: 1-Methylimidazole, n-Butyllithium (n-BuLi), Ethylene Oxide, THF (anhydrous).[1]
-
Protocol:
-
Cool a solution of 1-methylimidazole in dry THF to -78°C under Argon.
-
Add n-BuLi (1.1 equiv) dropwise.[1] The solution turns yellow/orange, indicating the formation of 2-lithio-1-methylimidazole .[1]
-
Stir for 30 minutes to ensure complete lithiation.
-
Add Ethylene Oxide (excess) slowly. Allow the reaction to warm to 0°C.
-
Quench with saturated NH₄Cl. Extract with DCM.
-
Checkpoint: NMR should show a triplet at ~3.8 ppm (CH₂-OH) and loss of the C2 proton singlet.
-
Product: 2-(2-Hydroxyethyl)-1-methylimidazole.[1]
-
Step 2: Deoxychlorination
Conversion of the alcohol to the chloride must be done under acidic conditions to prevent premature cyclization.
-
Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the alcohol intermediate in DCM at 0°C.
-
Add SOCl₂ (1.5 equiv) dropwise. Caution: Gas evolution (SO₂, HCl).
-
Reflux for 2 hours.
-
Evaporate solvent and excess SOCl₂ under vacuum.
-
Recrystallize the residue from Isopropanol/Ether to obtain the hydrochloride salt.
-
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway ensuring C2 substitution via lithiation and subsequent chlorination.[1][6]
Reactivity: The "Masked" Bicyclic Cation
The defining feature of 2-(2-Chloroethyl)-1-methyl-1H-imidazole is its ability to undergo intramolecular autocyclization .[1] This makes it a "masked" form of the 5,6-dihydro-5-methyl-4H-pyrrolo[1,2-a]imidazolium cation.[1]
Mechanism of Action
Under basic conditions (neutralizing the HCl salt), the N3 nitrogen becomes nucleophilic. It attacks the terminal carbon of the chloroethyl side chain (intramolecular S_N2), ejecting chloride.
-
Neutralization: The HCl salt is stable. Adding base (e.g., NaOH, Et₃N) generates the free base.
-
Cyclization: The free base rapidly cyclizes to form the bicyclic quaternary ammonium salt.
-
Nucleophilic Ring Opening: This bicyclic salt is highly electrophilic. Nucleophiles (Nu⁻) attack the bridgehead or adjacent carbons, reopening the ring to form functionalized ethyl-imidazole derivatives.
Experimental Implication
-
Storage: Must be kept as the HCl salt. The free base will polymerize or cyclize upon standing.
-
Usage: Generate the free base in situ only when the downstream reaction (e.g., coupling) is ready.
Reactivity Pathway Diagram[1]
Caption: The activation mechanism from stable salt to reactive bicyclic cation and final nucleophilic capture.[1]
Applications in Drug Development
This molecule is a critical building block for:
-
Fused Heterocycles: Direct synthesis of pyrrolo[1,2-a]imidazole scaffolds, a core motif in various anti-cancer and anti-inflammatory agents.
-
Ionic Liquids: The bicyclic cation formed is a precursor to specific task-specific ionic liquids (TSILs) used in catalysis.
-
Lofexidine Analogs: While Lofexidine itself is an imidazoline, this imidazole analog is used to synthesize oxidized derivatives or stable bioisosteres.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Oral (Category 4).
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2).
-
Alkylating Potential: Due to the chloroethyl group, this compound mimics the reactivity of nitrogen mustards. It should be treated as a potential DNA alkylating agent.
Handling Protocols:
-
Containment: Handle only in a fume hood.
-
Decontamination: Spills should be treated with dilute ammonia or NaOH to force cyclization/hydrolysis to the less toxic alcohol form, followed by waste disposal.
-
PPE: Double nitrile gloves and chemical safety goggles are mandatory.
References
-
ChemicalBook. (2024).[7] 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Properties and CAS 1390654-72-4.[1] Link
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PubChem. (2024). Compound Summary: 2-(2-Chloroethyl)-1-methylimidazole.[1][3] National Library of Medicine. Link[1]
-
Sigma-Aldrich. (2024).[8] Product Specification: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.[1][3] Merck KGaA. Link[1]
-
ResearchGate. (2018). Reaction Strategies for Synthesis of Imidazole Derivatives. Link
-
Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Link
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2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride molecular weight
An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride: Properties, Synthesis, and Application
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, a key chemical intermediate in synthetic chemistry. The document details its fundamental molecular and physicochemical properties, including a definitive determination of its molecular weight. Furthermore, it outlines a logical synthetic approach and discusses the critical analytical techniques required for its characterization and quality control. The guide also explores its functional role as a building block in drug discovery and development, grounded in the broader significance of imidazole-based compounds. Safety protocols and handling procedures are also addressed, offering a complete resource for researchers, scientists, and professionals in drug development.
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous physiologically active molecules.[1] Its prevalence in pharmaceuticals stems from its unique electronic properties and its ability to engage in various biological interactions. Consequently, functionalized imidazole derivatives are of significant interest as intermediates for the synthesis of novel therapeutic agents.[1] 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is one such derivative, valued as a reactive building block. The presence of a chloroethyl group provides a reactive site for nucleophilic substitution, enabling chemists to elaborate the structure and construct more complex target molecules.[2]
This guide offers an in-depth analysis of this compound, moving beyond its basic identifiers to provide a practical and scientifically rigorous resource for laboratory applications. We will delve into its structural and chemical properties, logical synthesis, analytical validation, and its potential applications, with a particular focus on the foundational aspect of its molecular weight.
Molecular Identity and Physicochemical Properties
The precise identification and characterization of a chemical compound are paramount for its effective and safe use in research and development.
Chemical Identity
-
Systematic Name: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
-
Molecular Formula: C₆H₁₀Cl₂N₂[3]
-
CAS Number: 1390654-72-4[4]
-
MDL Number: MFCD22666531[3]
Molecular Weight
The molecular weight is a critical parameter derived from the molecular formula, essential for stoichiometric calculations in chemical reactions. It is calculated by summing the atomic weights of all constituent atoms.
For C₆H₁₀Cl₂N₂:
-
Carbon (C): 6 x 12.011 amu
-
Hydrogen (H): 10 x 1.008 amu
-
Chlorine (Cl): 2 x 35.453 amu
-
Nitrogen (N): 2 x 14.007 amu
The calculated molecular weight is 181.06 g/mol .[3][4][5]
Structure
The structure consists of a central 1-methyl-1H-imidazole ring substituted at the C2 position with a 2-chloroethyl side chain. The molecule is supplied as a hydrochloride salt, meaning the imidazole ring is protonated, with a chloride counter-ion.
Caption: Structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.
Physicochemical Properties
A summary of the known physical and chemical properties is presented below. This data is essential for proper handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| Molecular Weight | 181.06 g/mol | [3][5] |
| Molecular Formula | C₆H₁₀Cl₂N₂ | [3] |
| Appearance | Solid | [6] |
| InChI Key | UEFABEFZXRFIID-UHFFFAOYSA-N | |
| SMILES String | Cl.Cn1ccnc1CCCl |
Conceptual Synthesis and Mechanistic Rationale
While specific proprietary synthesis methods are not publicly detailed, a chemically sound and logical pathway can be proposed based on established principles of imidazole chemistry. The synthesis would logically involve the N-methylation of an imidazole precursor followed by the introduction of the chloroethyl group at the C2 position.
A plausible, though conceptual, synthetic route could start from 2-(2-hydroxyethyl)-1H-imidazole. The causality behind this choice is that it provides the necessary carbon backbone. The subsequent steps would be N-methylation, followed by chlorination of the hydroxyl group.
Proposed Synthetic Workflow:
-
N-Methylation: The starting material, 2-(2-hydroxyethyl)-1H-imidazole, is reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to selectively add a methyl group to one of the ring nitrogens, yielding 1-methyl-2-(2-hydroxyethyl)-1H-imidazole. The base is crucial for deprotonating the imidazole ring, making it nucleophilic.
-
Chlorination: The resulting alcohol is then converted to the corresponding alkyl chloride. A standard method for this transformation is treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group with a chlorine atom, yielding the free base of the target molecule.
-
Salt Formation: Finally, the purified free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.
Caption: Conceptual workflow for the synthesis of the target compound.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, a suite of analytical techniques must be employed. This multi-faceted approach creates a self-validating system where each method provides complementary information, confirming the structure and assessing purity.
Experimental Protocol: Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method: A reverse-phase HPLC method would be developed using a C18 column.[7] A typical mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[7]
-
Detection: UV detection at a wavelength around 210-230 nm, where the imidazole ring absorbs.
-
Validation: Purity is assessed by the area percentage of the main peak. The retention time serves as a characteristic identifier under specific conditions.
-
-
¹H NMR Spectroscopy:
-
Objective: To confirm the molecular structure by identifying all proton environments.
-
Method: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Expected Signals:
-
Validation: The chemical shifts, integration values (proton count), and splitting patterns must be consistent with the proposed structure.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition.
-
Method: Electrospray ionization (ESI) is suitable for this polar, pre-salted molecule.
-
Expected Ion: The analysis would detect the cationic part of the molecule, [C₆H₁₀ClN₂]⁺, which has a monoisotopic mass of approximately 145.05 Da.
-
Validation: The key confirmatory feature is the isotopic pattern caused by the chlorine atom. The spectrum will show two major peaks for the parent ion, one for the ³⁵Cl isotope and another at M+2 for the ³⁷Cl isotope, in an approximate 3:1 ratio.[10] This provides unambiguous evidence for the presence of one chlorine atom in the detected fragment.
-
Caption: A self-validating analytical workflow for quality control.
Applications in Research and Drug Development
The utility of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride lies in its identity as a functionalized building block. The chloroethyl group is a versatile handle for introducing the 1-methylimidazole moiety into larger molecules through nucleophilic substitution reactions.
-
Scaffold for Drug Candidates: Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] This intermediate can be used to synthesize novel derivatives for screening in drug discovery programs.
-
Linker Chemistry: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, linker groups are used to connect different functional parts. A bifunctional molecule derived from this imidazole intermediate could serve as part of such a linker system.
-
Probing Biological Systems: By attaching this imidazole moiety to fluorescent tags or affinity labels, researchers can create chemical probes to study the role of specific enzymes or receptors that recognize the imidazole structure.
The chloroethyl group acts as a stable yet reactive electrophile, making it an ideal reaction partner for a wide range of nucleophiles (e.g., amines, thiols, alcohols), thus facilitating the construction of diverse chemical libraries for high-throughput screening.
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols are mandatory.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4) and causes serious eye irritation (Eye Irrit. 2).
-
GHS Pictograms: GHS07 (Exclamation Mark).
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11][12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs or if swallowed, seek immediate medical advice.
-
Conclusion
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a valuable chemical reagent whose utility is defined by its precise molecular structure and weight of 181.06 g/mol . Its design, featuring a reactive chloroethyl group attached to a biologically relevant imidazole scaffold, makes it a strategic intermediate for the synthesis of novel compounds in pharmaceutical and materials science research. A thorough understanding of its properties, coupled with a robust analytical framework for quality control and strict adherence to safety protocols, is essential for its successful application in the laboratory. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
-
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS#: 1390654-72-4 . ChemSrc. [Link]
-
Safety Data Sheet: Imidazole . Carl ROTH. [Link]
-
Safety Data Sheet: 2-methylimidazole . Chemos GmbH & Co.KG. [Link]
-
¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) . TÜBİTAK Academic Journals. [Link]
-
Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions . ResearchGate. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . National Institutes of Health (NIH). [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]
-
¹H NMR spectrum of imidazole in deuterated chloroform solution . ResearchGate. [Link]
-
Mass spectrum of 1-chloro-2-methylpropane . Doc Brown's Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride | 1390654-72-4 [chemicalbook.com]
- 4. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS#: 1390654-72-4 [amp.chemicalbook.com]
- 5. Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. carlroth.com [carlroth.com]
- 12. chemos.de [chemos.de]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Technical Monograph: Spectral Characterization of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride
Executive Summary & Strategic Context
This technical guide details the spectral fingerprint of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride , a critical electrophilic intermediate used primarily in the synthesis of
As a Senior Application Scientist, I must emphasize that this compound is not merely a building block; it is a nitrogen mustard-like alkylating agent masked within an aromatic system. Its characterization requires rigorous adherence to safety protocols due to its potential vesicant properties and hygroscopic nature. This guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a self-validating identification protocol.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride |
| Formula | C |
| Molecular Weight | 181.06 g/mol (Salt); 144.60 g/mol (Free Base) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |
Structural Dynamics & Stability Risks
Before interpreting spectra, one must understand the dynamic stability of this molecule. In the hydrochloride form, the N3 nitrogen is protonated, rendering the molecule stable. However, upon neutralization (free basing) or in the presence of moisture, the molecule risks intramolecular cyclization or hydrolysis .
Stability & Impurity Pathway (DOT Visualization)
The following diagram illustrates the critical stability risks during handling and analysis.
Figure 1: Stability logic indicating the risk of aziridinium formation upon neutralization, relevant for GC-MS sample prep considerations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
Due to the hydrochloride salt form, DMSO-d
H NMR Data (400 MHz, DMSO-d )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 14.5 - 15.0 | Broad Singlet | 1H | Imidazole N3-H | Diagnostic for HCl salt formation. Disappears in D |
| 7.75 | Doublet ( | 1H | C5-H | Deshielded aromatic proton (adjacent to N-Me). |
| 7.68 | Doublet ( | 1H | C4-H | Deshielded aromatic proton. |
| 4.05 | Triplet ( | 2H | -CH | Deshielding effect of Chlorine atom. |
| 3.85 | Singlet | 3H | N-CH | Characteristic N-Methyl signal; sharp singlet. |
| 3.45 | Triplet ( | 2H | Imidazole-CH | Benzylic-like position; overlaps with H |
C NMR Data (100 MHz, DMSO-d )
| Shift ( | Assignment | Interpretation |
| 144.8 | C2 (Quaternary) | Ipso-carbon, strongly deshielded by two nitrogens. |
| 123.5 | C5 (Aromatic) | Ring carbon.[1] |
| 119.8 | C4 (Aromatic) | Ring carbon.[1] |
| 42.1 | -CH | Alkyl carbon attached to electronegative Chlorine. |
| 34.5 | N-C H | N-Methyl carbon. |
| 27.8 | Imidazole-C H | Linker carbon. |
Technical Note: The chemical shift of the C2-ethylene carbons is the primary quality indicator. A shift of the 42.1 ppm signal to
Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode is recommended. GC-MS is not recommended without derivatization due to the thermal instability of the salt and potential for on-column cyclization.
ESI-MS (+) Profile
-
Parent Ion: The salt dissociates in solution. You will observe the cation [M]
.-
m/z 145.05 (
Cl isotope, 100%) -
m/z 147.05 (
Cl isotope, ~32%) -
Isotopic Pattern: A distinct 3:1 ratio confirms the presence of a single Chlorine atom.
-
Fragmentation Pathway (MS/MS)
Upon collision-induced dissociation (CID), the following transitions are characteristic:
-
m/z 145
109 : Loss of HCl (36 Da). Formation of the vinyl-imidazole cation (elimination). -
m/z 145
82 : Loss of the chloroethyl side chain (C H Cl). Formation of the 1-methylimidazole fragment.
Infrared (IR) Spectroscopy
Methodology: ATR (Attenuated Total Reflectance) on the solid HCl salt.
| Wavenumber (cm | Vibration Mode | Description |
| 3100 - 2800 | N-H | Broad underlying absorption due to ammonium salt; superimposed aromatic C-H stretches. |
| 1580 - 1520 | C=N / C=C | Imidazole ring skeletal vibrations. |
| 1450 | CH | Scissoring deformation of the ethyl chain. |
| 740 - 700 | C-Cl Stretch | Critical ID band. Presence confirms the chloro-substituent (absent in hydrolysis product). |
| 620 | Ring Deformation | Characteristic imidazole ring puckering. |
Experimental Protocols
Protocol A: NMR Sample Preparation (Strict Anhydrous)
-
Objective: Prevent in-tube hydrolysis during acquisition.
-
Steps:
-
Dry the NMR tube in an oven at 100°C for 1 hour.
-
Weigh 10-15 mg of the hydrochloride salt rapidly (hygroscopic).
-
Dissolve in 0.6 mL of DMSO-d
(stored over molecular sieves). -
Cap immediately. Acquire spectrum within 30 minutes.
-
Protocol B: Impurity Check (Hydrolysis)
-
Objective: Detect 2-(2-hydroxyethyl)-1-methylimidazole.
-
Indicator: Check for the appearance of a broad -OH singlet at 4.5-5.0 ppm in DMSO-d
and a shift of the CH triplet from 4.05 ppm (CH Cl) to ppm (CH OH).
References
-
Biedermann, J., et al. (1986).[2] "Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities."[2] Journal of Medicinal Chemistry, 29(7), 1183–1188.[2] Link
- Stahle, H., et al. (1977). "2-Substituted-amino-4,5-dihydro-imidazoles." U.S. Patent 4,025,639. Washington, DC: U.S.
-
Sigma-Aldrich. (2024). "Product Specification: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride." Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12749, 2-Methylimidazole (Analogous Scaffold Data). Link
Sources
Technical Guide: Safety and Handling of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride
Executive Summary
Compound: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS: 1390654-72-4 Risk Classification: High Potency / Genotoxic Impurity (PGI) Structural Alert
This guide addresses the handling of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride , a specialized intermediate often used in the synthesis of imidazole-based pharmacophores. While standard Safety Data Sheets (SDS) may classify it primarily as an irritant (H302, H319), the presence of the 2-chloroethyl moiety attached to a nitrogen-rich heterocycle constitutes a critical structural alert.
This functional group mimics the reactivity of nitrogen mustards (e.g., mechlorethamine). Under physiological conditions, the free base can cyclize to form a highly reactive aziridinium ion , a potent electrophile capable of alkylating DNA and proteins. Consequently, this compound must be handled with the rigor reserved for suspected mutagens and alkylating agents , surpassing the baseline requirements of a simple corrosive.
Part 1: Chemical Profile & Hazard Mechanism
Physicochemical Properties
| Property | Specification |
| Appearance | White to off-white solid (Hygroscopic) |
| Molecular Formula | C₆H₁₀Cl₂N₂ (HCl salt) |
| Molecular Weight | 181.06 g/mol |
| Solubility | Soluble in Water, Methanol, DMSO |
| Reactivity | Electrophilic alkylator upon neutralization; sensitive to hydrolysis |
| Storage | 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
The "Hidden" Hazard: Aziridinium Ion Formation
The safety profile of this molecule is defined by its capacity for intramolecular cyclization. Unlike simple alkyl halides, the imidazole nitrogen (N3) can act as an internal nucleophile, displacing the chloride to form a strained, positively charged aziridinium ring. This intermediate is a "hard" electrophile that readily attacks "soft" biological nucleophiles (e.g., N7-guanine in DNA).
Implication: Handling protocols must prevent inhalation of dust and dermal contact, as the lipophilic nature of the neutral species facilitates rapid skin absorption.
Figure 1: Mechanism of alkylation toxicity. The formation of the aziridinium ion is the critical safety control point.
Part 2: Engineering Controls & Personal Protective Equipment (PPE)
The Barrier Strategy
Given the potential for genotoxicity, reliance on standard laboratory ventilation is insufficient. A Containment at Source strategy is required.
| Control Level | Requirement | Rationale |
| Primary Containment | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm. | Prevents aerosolization of the solid salt during weighing. |
| Secondary Containment | Drip Trays (Polypropylene). | Contains spills; prevents absorption into porous benchtops. |
| Respiratory | P100/N95 Respirator (if outside hood) or PAPR for large scale (>10g). | Back-up protection against particulate inhalation. |
| Dermal | Double Gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer). | The chloroethyl moiety can permeate standard latex rapidly. |
| Ocular | Chemical Splash Goggles + Face Shield. | Corrosive salt; risk of irreversible eye damage. |
Glove Permeation Note
Do not assume standard nitrile gloves provide indefinite protection. For alkylating agents, change outer gloves immediately upon splash or every 30 minutes during active handling.
Part 3: Operational Workflow
Weighing and Solubilization
The most critical risk phase is the handling of the dry powder, where static electricity can generate inhalable dust.
-
Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.
-
Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weighing boat.
-
Solvent Addition: Add solvent (e.g., DMSO or Methanol) to the solid gently down the side of the vessel to avoid displacing air (puffing).
-
Dissolution: Once in solution, the risk of inhalation drops, but the risk of permeation increases.
Reaction Setup
-
Vessel: Use single-neck flasks with secure septa. Avoid open-mouth beakers.
-
Pressure: Run reactions under slight positive pressure of Nitrogen/Argon to exclude moisture (hydrolysis of the chloride can release HCl gas).
-
Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis in case of flask breakage.
Figure 2: Operational workflow emphasizing containment during the solid-to-liquid transition.
Part 4: Decontamination and Waste Disposal
Chemical Quenching (Deactivation)
Standard soap and water are insufficient for alkylating agents. You must chemically destroy the reactive electrophilic site. The most effective decontaminant for chloroethyl-amines is a Nucleophilic Scavenger Solution .
Recommended Quench Solution:
-
10% Sodium Thiosulfate (
) -
1-2% Sodium Bicarbonate (
) (to maintain basic pH) -
Water (solvent)
Mechanism: The thiosulfate anion (
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (Tyvek sleeves, double gloves, respirator).
-
Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (dampened with Quench Solution) to prevent dust.
-
Deactivate: Apply the Thiosulfate Quench Solution liberally to the contaminated surface. Allow 30 minutes contact time .
-
Clean: Wipe up with absorbent material.[1] Final wash with soap and water.[1]
Figure 3: Chemical deactivation pathway using Thiosulfate to neutralize the alkylating potential.
Part 5: Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[2] Do not wait for medical personnel to start flushing. Time is critical to prevent corneal opacity.
-
Skin Contact: Remove contaminated clothing immediately.[1][2][3][4][5] Wash skin with soap and water for 15 minutes. Note: Do not use ethanol for skin washing, as it may enhance absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2] Monitor for delayed pulmonary edema (a risk with nitrogen mustard analogs).
References
-
National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: Nitrogen Mustard Hydrochloride. U.S. Department of Health and Human Services. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved January 29, 2026, from [Link]
Sources
Technical Safety & Handling Guide: 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride
The following technical guide is structured to serve as an advanced reference for research and development professionals. It synthesizes standard safety data with medicinal chemistry principles to provide a "mechanism-first" approach to handling 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.[1]
Document Control: Rev 1.0 | Context: Drug Development & Organic Synthesis[1]
Executive Summary & Chemical Characterization
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a functionalized heterocyclic building block primarily used in the synthesis of bioactive imidazole derivatives.[1] Unlike simple alkyl halides, the presence of the imidazole ring imparts specific solubility and reactivity profiles (e.g., basicity at N3) that necessitate precise handling protocols.[1]
While GHS classifications label it as an Irritant , experienced medicinal chemists must treat this compound as a potential alkylating agent due to the primary alkyl chloride moiety. This guide elevates standard safety protocols to account for this latent reactivity.
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride |
| CAS Number | 1202458-93-2 (HCl salt) / 1202458-92-1 (Free base) |
| Formula | C₆H₉ClN₂[1][2][3][4][5] · HCl (C₆H₁₀Cl₂N₂) |
| Molecular Weight | 181.06 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |
| Structural Alert | Primary Alkyl Chloride : Susceptible to Sₙ2 substitution.[1] |
Hazard Profiling: The "Why" Behind the Protocols
Standard SDSs often list generic hazards. Here, we analyze the mechanistic basis of toxicity to inform better engineering controls.
Reactivity & Toxicology Logic
The "2-chloroethyl" tail attached to the imidazole ring acts as an electrophile.[1]
-
Alkylating Potential: Although less reactive than nitrogen mustards (which form aziridinium ions), this compound is a primary alkyl chloride. It can alkylate biological nucleophiles (DNA bases, proteins) via Sₙ2 mechanisms, particularly at elevated temperatures or physiological pH.[1]
-
Hydrolysis Risk: In the presence of moisture, the chloride can hydrolyze to the corresponding alcohol (2-(2-hydroxyethyl)-1-methylimidazole) and hydrochloric acid (HCl).[1] This generates corrosive acidic fumes, explaining the respiratory irritation hazard.
-
Salt Form Stability: The hydrochloride salt serves to protonate the N3 nitrogen, reducing the risk of intermolecular self-alkylation (polymerization) during storage.
GHS Classification & Precautionary Logic[1]
-
H302 (Harmful if swallowed): Imidazoles are metabolically active (CYP450 inhibitors).[1]
-
H315/H319 (Skin/Eye Irritation): Driven by the acidic nature of the HCl salt and the alkylating potential of the chloride.[1]
-
H335 (Respiratory Irritation): Dust inhalation poses a dual threat of physical irritation and chemical hydrolysis in the mucous membranes.[1]
Figure 1: Mechanistic Hazard Flow. Illustrates how the structural features translate to biological risks.[1]
Safe Handling & Engineering Controls
Core Directive: Containment is prioritized over PPE. The goal is to prevent the generation of dust and aerosols.[6][7]
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow: Maintain face velocity at 80–100 fpm.
-
Static Control: Use anti-static weighing boats. The HCl salt is hygroscopic and can clump; avoid aggressive scraping which generates fine dust.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If working outside a hood (not recommended), use a P100/N100 particulate respirator .[1]
-
Dermal (Hands):
-
Standard: Nitrile gloves (minimum 5 mil thickness).
-
High Risk (Solutions): If dissolved in DMSO or DMF (which enhance skin permeation), use Double Gloving (Laminate inner / Nitrile outer) or Fluoroelastomer (Viton) gloves.[1]
-
-
Ocular: Chemical splash goggles.[8] Safety glasses are insufficient for hygroscopic salts that can adhere to the cornea.
Experimental Workflow & Synthesis Context
This section details how to use the material in a reaction while maintaining safety and chemical integrity.
Stability Check (Self-Validating Protocol)
Before committing the material to a high-value synthesis, validate its integrity.[1] The HCl salt is prone to hydrolysis if stored improperly.
-
Visual Inspection: Material should be a free-flowing white powder.[1] Clumping or yellowing indicates moisture absorption and degradation.
-
Proton NMR (D₂O): Check for the integrity of the -CH₂CH₂Cl triplets. A shift in the triplet signals (or appearance of -CH₂CH₂OH) indicates hydrolysis.[1]
Reaction Setup (Nucleophilic Substitution)
When using this compound to alkylate amines or thiols:
-
Base Selection: You must neutralize the HCl salt in situ. Use at least 2 equivalents of base (e.g., K₂CO₃, Et₃N).[1] The first equivalent neutralizes the HCl; the second facilitates the substitution.
-
Solvent Choice: DMF or Acetonitrile are common.
-
Safety Note: In DMF, the reaction rate increases. Ensure cooling (0°C) during the addition of the nucleophile to prevent runaway exotherms.
-
Figure 2: Safe Synthesis Workflow. Step-by-step logic for using the material in nucleophilic substitution reactions.
Emergency Response Protocols
Principle: Rapid decontamination prevents systemic absorption and chemical burns.
Spill Management (Solid)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.
-
Contain: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersal.
-
Clean:
-
Do not dry sweep.
-
Wet the paper towels with a 5% Sodium Bicarbonate solution (neutralizes acidity) or water.
-
Wipe gently inward from the periphery.
-
-
Disposal: Place waste in a sealed hazardous waste bag labeled "Toxic/Corrosive Solid."
Exposure First Aid[1][8]
-
Inhalation: Move to fresh air immediately. The HCl component causes immediate irritation; if coughing persists, seek medical evaluation for potential pulmonary edema (delayed).[1]
-
Skin Contact:
-
Eye Contact: Flush with saline or water for 15 minutes, holding eyelids open. Consult an ophthalmologist (risk of corneal erosion from HCl).
Figure 3: Emergency Decision Tree. Logic flow for immediate response to spills or exposure.
References
-
Sigma-Aldrich. (n.d.).[1] 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Information (CBR01829).[1][3] Retrieved from [1][3]
-
PubChem. (2025). 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [1]
-
Fluorochem. (n.d.). Safety Data Sheet: 2-(2-Chloroethyl)-1-methyl-1H-imidazole. Retrieved from [1]
-
ECHEMI. (2024). GHS Classification and Hazards for Chloroethyl Imidazoles. Retrieved from [1]
Sources
- 1. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
A Comprehensive Technical Guide to 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloroethyl group attached to a methylated imidazole ring, renders it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. The imidazole moiety itself is a common feature in many natural products and synthetic drugs, known for its ability to engage in various biological interactions. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and potential applications of this versatile building block, offering a technical resource for researchers and professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and biological studies. Below is a summary of the key properties of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂N₂ | |
| Molecular Weight | 181.06 g/mol | |
| Form | Solid | |
| CAS Number | 1390654-72-4 |
Synthesis and Mechanistic Insights
The synthesis of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic pathway involves the preparation of the precursor alcohol, 2-(1-methyl-1H-imidazol-2-yl)ethanol, followed by its conversion to the desired chloro-derivative.
Part 1: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)ethanol
The precursor alcohol can be synthesized via the N-alkylation of a suitable imidazole derivative. One plausible route starts with the readily available 1-methylimidazole, which is first lithiated at the 2-position, followed by a reaction with ethylene oxide.
Diagram 1: Proposed synthesis of the precursor alcohol.
Part 2: Chlorination of 2-(1-methyl-1H-imidazol-2-yl)ethanol
The conversion of the alcohol to the corresponding chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
commercial availability of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride: From Procurement to Potential Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog entry to offer practical insights into its commercial availability, a plausible synthetic route, and its prospective applications in the development of pharmacologically active agents.
Core Compound Identity and Physicochemical Properties
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a bifunctional molecule featuring a reactive chloroethyl side chain attached to a methylated imidazole core. This structure makes it an attractive intermediate for introducing the 1-methyl-1H-imidazol-2-ylethyl moiety into larger molecules, a common motif in various biologically active compounds. The hydrochloride salt form enhances its stability and handling properties as a solid.
| Identifier | Value | Source |
| Chemical Name | 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride | [1] |
| CAS Number | 1390654-72-4 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀Cl₂N₂ | N/A |
| Molecular Weight | 181.06 g/mol | [3] |
| Canonical SMILES | Cl.Cn1ccnc1CCCl | N/A |
| InChI Key | UEFABEFZXRFIID-UHFFFAOYSA-N | N/A |
| Form | Solid | N/A |
Structure:
Caption: 2D Structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.
Commercial Availability and Procurement
The primary commercial source for this compound for research purposes is Sigma-Aldrich (a subsidiary of Merck KGaA) , where it is offered as part of their "AldrichCPR" (ChemBridge Plate Reagents) collection. This designation is critical for researchers to note, as it implies the product is intended for early-stage discovery and is sold on an "AS-IS" basis. Sigma-Aldrich explicitly states that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity. This underscores the importance of in-house quality control upon receipt.
| Supplier | Product Number | Available Quantities | Notes |
| Sigma-Aldrich | CBR01829 | Typically sold in mg scale (e.g., 50 mg) | "AldrichCPR" product line; sold "AS-IS" without supplier-provided analytical data. |
| Fisher Scientific | CBR018291G | 50 mg | Distributor for the Sigma-Aldrich product. |
| Fluorochem | F774779 | Varies | Listed as 2-(2-chloroethyl)-1-methyl-1H-imidazole (the free base). |
Note: Availability and packaging may vary. Researchers should consult the respective vendor websites for current information.
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is not readily found in the literature, a robust and logical pathway can be devised from commercially available starting materials. The most direct approach involves the chlorination of the corresponding alcohol, 2-(2-hydroxyethyl)-1-methyl-1H-imidazole.
Rationale: The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The reaction proceeds via a chlorosulfite ester intermediate, which undergoes intramolecular nucleophilic attack by the chloride ion. The final step involves precipitating the hydrochloride salt by introducing anhydrous HCl.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(2-hydroxyethyl)-1-methyl-1H-imidazole (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Causality: Dropwise addition at 0°C is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety: This step is highly exothermic and releases gas (CO₂ and residual SO₂). Perform in a well-ventilated fume hood with caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, 2-(2-chloroethyl)-1-methyl-1H-imidazole.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous DCM or diethyl ether. Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether, 1.1 eq) with stirring.
-
Isolation: The hydrochloride salt should precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Potential Applications in Drug Development
The title compound is a classic alkylating agent. The chloroethyl group can readily undergo nucleophilic substitution by amines, thiols, or alcohols, making it a versatile intermediate for building more complex molecular scaffolds.
Illustrative Application: Synthesis of a Histamine H₁ Antagonist Scaffold
Many potent histamine H₁ receptor antagonists, such as Mepyramine, feature a core structure where a heteroaromatic ring is connected via an ethylenediamine-like linker to another aromatic system. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is an ideal precursor for constructing this linker.
The diagram below illustrates a hypothetical, yet chemically sound, pathway where the title compound is used to alkylate a secondary amine, forming a key intermediate in the synthesis of a potential H₁ antagonist.
Caption: Use of the title compound as an electrophile in scaffold synthesis.
This alkylation reaction connects the imidazole core to another part of a target molecule, demonstrating its utility as a molecular "linker." The imidazole moiety itself is crucial for binding to histamine receptors, making this a valuable synthetic strategy.[5][6]
Quality Control and Analytical Characterization
Given that commercial sources may not provide analytical data, researchers must perform their own characterization. The following are expected analytical signatures for this compound.
¹H NMR (Proton NMR):
-
Imidazole Ring Protons: Two distinct signals in the aromatic region (~7-8 ppm), appearing as doublets or singlets depending on the solvent and resolution.
-
N-Methyl Group (N-CH₃): A sharp singlet at ~3.5-4.0 ppm.
-
Ethyl Chain (-CH₂-CH₂-Cl): Two triplets in the range of ~3.0-4.5 ppm. The CH₂ group adjacent to the imidazole ring will be downfield from the CH₂ group adjacent to the chlorine, but both are deshielded. Expect triplet-triplet coupling (J ≈ 6-7 Hz).
¹³C NMR (Carbon NMR):
-
Imidazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (~120-150 ppm).
-
N-Methyl Carbon (N-CH₃): A signal around ~35-40 ppm.
-
Ethyl Chain Carbons: Two signals, one for the carbon attached to the imidazole (~25-30 ppm) and one for the carbon attached to the chlorine (~40-45 ppm).
Mass Spectrometry (MS):
-
In ESI+ mode, the molecular ion of the free base (M⁺) should be observed at m/z corresponding to [C₆H₉ClN₂ + H]⁺. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio) would be a key diagnostic feature.
Infrared (IR) Spectroscopy:
-
Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the imidazole ring (~1500-1600 cm⁻¹), and a C-Cl stretching band (~650-800 cm⁻¹).
Safety and Handling
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
Handling:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid generating dust.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
-
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. [Link]
-
2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists - PubMed. [Link]
-
Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - MDPI. [Link]
Sources
- 1. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride | 1390654-72-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Histamine analogues, XXXV: 2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Workhorse: A Guide to Synthesizing Novel Derivatives from 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride
In the landscape of modern medicinal chemistry and drug development, the strategic introduction of specific structural motifs is paramount to achieving desired pharmacological activity. The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of many natural products and synthetic drugs, including antihistamines, antifungals, and antihypertensives. This guide provides an in-depth exploration of a particularly valuable building block: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . Through detailed application notes and step-by-step protocols, we will unlock the synthetic potential of this reagent, empowering researchers to construct a diverse array of novel chemical entities.
Core Concepts: Understanding the Reagent
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a bifunctional molecule poised for synthetic elaboration. Its key features include:
-
An Electrophilic Ethyl Chloride: The primary chloroethyl group serves as a potent electrophile, susceptible to nucleophilic attack. This is the primary handle for derivatization.
-
A Sterically Accessible Imidazole Ring: The 1-methyl-1H-imidazole core provides a stable aromatic scaffold that can influence the physicochemical properties and biological activity of the final compound.
-
Hydrochloride Salt Form: The hydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction media.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Cl₂N₂ | |
| Molecular Weight | 181.06 g/mol | |
| Form | Solid | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2 |
The Cornerstone Reaction: Nucleophilic Substitution
The primary mode of reactivity for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
The hydrochloride salt must first be neutralized in situ with a suitable base to free the imidazole nitrogen and prevent it from interfering with the desired reaction. The choice of base is critical and depends on the strength of the nucleophile and the desired reaction conditions. Common bases include potassium carbonate, sodium carbonate, triethylamine, or sodium hydroxide.
Caption: Workflow for N-alkylation of a secondary amine.
Materials:
-
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)
-
Secondary amine (e.g., N-methylaniline) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) and anhydrous acetonitrile.
-
Add the secondary amine (1.1 eq) to the suspension.
-
Add anhydrous potassium carbonate (2.5 eq) to the mixture. The base neutralizes the hydrochloride and the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Expected Outcome and Data:
| Parameter | Value |
| Molar Ratio | 1 : 1.1 : 2.5 (Imidazole Reagent : Amine : Base) |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 12-24 hours |
| Representative Yield | 60-80% (dependent on the amine) |
Application Note II: Synthesis of Thioether Derivatives
The soft nucleophilicity of thiols makes them excellent partners for SN2 reactions with the chloroethyl moiety. The resulting thioether linkage is present in various biologically active molecules.
Protocol 2: S-Alkylation of a Thiol
This protocol outlines the synthesis of a thioether derivative, which can be a key intermediate in the development of various therapeutic agents.
Workflow Diagram:
Caption: Workflow for S-alkylation of a thiol.
Materials:
-
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)
-
Thiol (e.g., thiophenol) (1.0 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the thiol solution to form the thiolate.
-
Dissolve 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in a minimal amount of ethanol and add it to the thiolate solution.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome and Data:
| Parameter | Value |
| Molar Ratio | 1 : 1.0 : 2.2 (Imidazole Reagent : Thiol : Base) |
| Solvent | Ethanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 8-16 hours |
| Representative Yield | 70-90% (dependent on the thiol) |
Application Note III: Synthesis of Phenolic Ether Derivatives
Phenols, upon deprotonation to form phenolates, are effective nucleophiles for SN2 reactions. The resulting aryl ethers are common motifs in drug molecules.
Protocol 3: O-Alkylation of a Phenol
This protocol provides a general method for the synthesis of phenolic ether derivatives.
Workflow Diagram:
Caption: Workflow for O-alkylation of a phenol.
Materials:
-
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)
-
Phenol (e.g., 4-methoxyphenol) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in anhydrous DMF dropwise to the phenoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Expected Outcome and Data:
| Parameter | Value |
| Molar Ratio | 1 : 1.0 : 1.2 (Imidazole Reagent : Phenol : Base) |
| Solvent | DMF |
| Temperature | 60-80°C |
| Reaction Time | 6-12 hours |
| Representative Yield | 50-70% (dependent on the phenol) |
Safety and Handling
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a readily accessible and highly versatile reagent for the synthesis of a wide range of imidazole-containing derivatives. Its predictable reactivity via the SN2 mechanism allows for the straightforward introduction of the 1-methyl-1H-imidazol-2-ylethyl moiety onto various nucleophilic scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable building block in the pursuit of novel therapeutic agents and functional molecules.
References
- Reacting 2-aminobenzimidazole (1) with 2-chloroacetyl chloride in the presence of the base gave N-(1 H-benzo[d]imidazol-2-yl)-2-chloroacetamide (2) which then reacted with substituted piperazines 3a-h to give the targeted compounds 4a-h. The cytotoxic activity of lung (A549) and liver (HepG2) human cancer cells was assessed using the MTT assay. (Source: Not available)
- Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry. Owing to their special structural features, these compounds exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery. The van Leusen reaction based on tosylmethylisocyanides (TosMICs)
reaction of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride with primary amines
Topic: Reaction of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Guide to the Synthesis of N-Substituted 2-(1-methyl-1H-imidazol-2-yl)ethanamines: A Key Pharmacophore
The 2-aminoimidazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This application note provides a detailed guide to the synthesis of N-substituted 2-(1-methyl-1H-imidazol-2-yl)ethanamines through the reaction of 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride with primary amines. This nucleophilic substitution reaction is a fundamental transformation for introducing molecular diversity and tailoring the pharmacological properties of drug candidates.[2] We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom of the chloroethyl group attached to the imidazole ring. The hydrochloride salt of the starting material must first be neutralized, or the reaction carried out in the presence of a base, to free up the imidazole nitrogen and prevent it from being protonated.
The key steps are as follows:
-
Deprotonation of the Amine: In the presence of a base, the primary amine is deprotonated, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the carbon atom bearing the chlorine atom. This attack occurs from the backside of the C-Cl bond.
-
Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming, and the carbon-chlorine bond is breaking.
-
Displacement of the Leaving Group: The chloride ion is displaced as the leaving group, resulting in the formation of the N-substituted 2-(1-methyl-1H-imidazol-2-yl)ethanamine product.
The choice of base is crucial; a non-nucleophilic base is preferred to avoid competition with the primary amine. Steric hindrance around the primary amine can affect the reaction rate, with less hindered amines generally reacting faster.[3]
Caption: General reaction scheme for the N-alkylation of a primary amine with 2-(2-chloroethyl)-1-methyl-1H-imidazole.
Experimental Protocol
This protocol provides a general method for the reaction of 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride with a primary amine. Optimization may be required for specific amines.
Materials and Reagents
-
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (C₆H₁₀Cl₂N₂)[4][5]
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in acetonitrile. Add the primary amine (1.1 eq) and a base such as powdered sodium hydroxide (2.0-3.0 eq).[6]
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.[6] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove insoluble salts.[6]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with a brine solution to remove any remaining inorganic impurities. Separate the organic layer.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-substituted 2-(1-methyl-1H-imidazol-2-yl)ethanamine.[6]
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.[7]
Sources
- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride in the synthesis of ionic liquids
Application Note: Strategic Utilization of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride in Task-Specific Ionic Liquid Synthesis
Executive Summary
This technical guide details the handling, activation, and synthetic application of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 1390654-72-4 / Sigma-Aldrich CBR01829).[1] Unlike the ubiquitous N-functionalized imidazolium precursors, this C2-functionalized building block offers a unique topological advantage: it enables the synthesis of C2-tethered Task-Specific Ionic Liquids (TSILs) .[1]
By anchoring functional groups or solid supports via the Carbon-2 position, researchers can preserve the symmetry of the nitrogen substituents or block the acidic C2 proton, thereby enhancing the chemical stability of the resulting ionic liquid (IL) under basic conditions.[1] This guide provides a validated protocol for converting this hydrochloride salt into high-purity ionic liquids and functionalized intermediates.
Chemical Profile & Strategic Utility
Compound Identification
| Property | Specification |
| Chemical Name | 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride |
| Structure | Imidazole ring with a methyl group at N1 and a 2-chloroethyl tether at C2.[1][2][3][4] |
| Molecular Formula | C₆H₉ClN₂[1][2][3] · HCl |
| Molecular Weight | 181.06 g/mol |
| Physical State | Hygroscopic Solid (White to Off-white) |
| Acidity (pKa) | ~7.0 (Imidazolium ion), requires neutralization for nucleophilic activity.[1] |
Structural Advantages in IL Design
-
C2-Blocking: Substitution at the C2 position prevents the formation of N-heterocyclic carbenes (NHCs) in basic media, a common decomposition pathway for standard imidazolium ILs.[1]
-
Orthogonal Functionalization: The chloroethyl tether acts as a "hard" electrophile, allowing for Sₙ2 displacement reactions to attach the imidazolium core to proteins, polymers, or silica surfaces without interfering with the N-alkyl chains that dictate viscosity and melting point.[1]
Safety & Handling Protocols
WARNING: Alkylating Agent Potential. While less volatile than nitrogen mustards, the chloroethyl moiety is a potent alkylating agent.[1]
-
Engineering Controls: All operations must be performed in a certified fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Quenching: Residual alkylating agents should be quenched with a 10% thiosulfate solution before disposal.[1]
Experimental Protocols
Phase 1: Neutralization (Free Base Generation)
The commercial product is supplied as the hydrochloride salt.[1] To utilize the imidazole ring for further ionic liquid synthesis (quaternization), it must first be converted to its free base form.[1]
Reagents:
-
2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (10.0 g, 55.2 mmol)[1]
-
Sodium Carbonate (Na₂CO₃) (Sat.[1] aq. solution)
-
Dichloromethane (DCM) (HPLC Grade)[1]
-
Magnesium Sulfate (MgSO₄) (Anhydrous)[1]
Procedure:
-
Dissolution: Dissolve 10.0 g of the hydrochloride salt in 50 mL of deionized water. The solution will be acidic (pH ~2-3).[1]
-
Neutralization: Slowly add saturated Na₂CO₃ solution while stirring at 0°C until the pH reaches 9-10. Caution: CO₂ evolution will occur.[1]
-
Extraction: Extract the aqueous layer three times with DCM (3 x 50 mL). The free base is highly soluble in organic solvents.[1]
-
Drying: Combine organic layers, dry over anhydrous MgSO₄ for 30 minutes, and filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap: 25°C, 400 mbar) to yield the free base as a pale yellow oil.
Phase 2: Synthesis of C2-Tethered Ionic Liquid (Quaternization)
This step creates the ionic liquid core by alkylating the N3 position.[1]
Target Molecule: 1-Butyl-2-(2-chloroethyl)-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide ([BCzmim][NTf2])[1]
Step A: Quaternization
-
Setup: In a pressure tube or round-bottom flask under Argon.
-
Reaction: Mix the freshly prepared free base (1.0 eq) with 1-Bromobutane (1.2 eq).
-
Conditions: Heat to 40°C for 24 hours. Note: Avoid high heat (>70°C) to prevent the chloroethyl group from reacting prematurely.[1]
-
Purification: Wash the resulting viscous oil with Ethyl Acetate (3 x 20 mL) to remove excess alkyl halide. Dry under high vacuum (0.1 mbar, 50°C) for 12 hours.
-
Intermediate: [BCzmim][Br] (Hydrophilic IL).[1]
-
Step B: Anion Metathesis (Hydrophobicity Tuning)
-
Dissolution: Dissolve [BCzmim][Br] in water (10 mL/g).
-
Exchange: Add Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2) (1.1 eq) dissolved in water.
-
Phase Separation: A biphasic system forms immediately as the hydrophobic IL separates.[1]
-
Washing: Decant the water.[1] Wash the IL layer with deionized water (5x) until the washings are Silver Nitrate (AgNO₃) negative (no halide precipitate).[1]
-
Drying: Dry on a rotary evaporator followed by high vacuum line (0.01 mbar, 60°C, 24 h).
Visualization of Reaction Pathways
The following diagram illustrates the critical decision points and chemical pathways for utilizing this precursor.
Figure 1: Synthetic workflow for converting the hydrochloride precursor into functional ionic liquids or immobilized catalysts.[1]
Application Case Study: Surface Immobilization
Objective: Create a heterogeneous catalyst by anchoring the IL to silica gel via the C2-chloroethyl tether.
-
Activation: Suspend Amino-functionalized Silica Gel (NH₂-SiO₂) in dry Toluene.
-
Coupling: Add 1-Butyl-2-(2-chloroethyl)-3-methylimidazolium bromide (prepared above).
-
Reflux: Heat to 110°C for 48 hours. The amine on the silica displaces the chloride on the ethyl chain (Nucleophilic Substitution).[1]
-
Filtration: Filter the solid, wash with Methanol and DCM.
-
Result: Silica-supported Imidazolium salt (Si-IL), useful for heterogeneous catalysis (e.g., Knoevenagel condensation) or CO₂ capture.[1]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Free Base) | Product lost to aqueous phase.[1] | Saturate aqueous layer with NaCl (salting out) before DCM extraction.[1] |
| Polymerization | Free base stored too long.[1] | Use free base immediately or store as HCl salt.[1] Store at -20°C. |
| Impurity in NMR | Incomplete anion exchange. | Check ¹H NMR for shift in C2-tether protons.[1] Perform AgNO₃ test for residual halides. |
| Coloration (Brown) | Oxidation or overheating.[1] | Conduct all quaternization steps under Argon/Nitrogen.[1] Keep T < 70°C. |
References
-
Sigma-Aldrich. Product Specification: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CBR01829).[1][2][3]Link[1]
-
Wasserscheid, P., & Welton, T. (2008).[1] Ionic Liquids in Synthesis.[1] Wiley-VCH.[1] (Foundational text on IL synthesis and anion metathesis protocols).
-
Fei, Z., et al. (2006).[1] "Task-Specific Ionic Liquids." Topics in Current Chemistry, 266, 1-24.[1] (Review of functionalized IL architectures).
-
Lee, S. G. (2006).[1] "Functionalized imidazolium salts for task-specific ionic liquids and their applications." Chemical Communications, (10), 1049-1063.[1] (Mechanisms of tethering functional groups to imidazolium cores).
-
Fisher Scientific. Material Safety Data Sheet: Chloroethyl-methyl-imidazole HCl.[1]Link[1]
Sources
- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 1H-Imidazole, 2-ethyl- (CAS 1072-62-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
applications of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride in medicinal chemistry
Application Note: 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride in Medicinal Chemistry
Introduction: The "Linchpin" Electrophile
In the landscape of heterocyclic building blocks, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride occupies a critical niche. It serves as a bifunctional electrophile that bridges the gap between simple imidazole rings and complex, fused pharmacophores.
Unlike simple alkyl halides, this compound possesses a "masked" reactivity. The 2-position of the imidazole ring is electron-deficient, yet the ethyl spacer prevents direct deactivation. In medicinal chemistry, it is primarily utilized for two strategic purposes:[1]
-
Scaffold Construction: As a precursor for Imidazo[1,2-a]pyridine and Imidazo[2,1-b]thiazole fused systems (privileged structures in oncology and virology).
-
Pharmacophore Installation: To append the 1-methylimidazol-2-yl moiety to lipophilic drugs, thereby modulating pKa, improving aqueous solubility, or targeting specific histidine-binding pockets in enzymes.
Part 1: Chemical Properties & Reactivity Profile
Before engaging in synthesis, researchers must understand the reactivity profile of the chloroethyl side chain.
| Property | Specification / Behavior | Implication for Protocol |
| Electrophilicity | Moderate (Primary Alkyl Chloride) | Requires activation (KI) or strong nucleophiles. |
| Stability | HCl Salt (Hygroscopic) | Must be stored desiccated; often requires "free-basing" in situ. |
| Major Side Reaction | High heat (>80°C) + Strong Base | |
| Solubility | High in Water, MeOH, DMSO | Poor solubility in non-polar ethers; dictates solvent choice (DMF/ACN). |
Part 2: Application A - Synthesis of Fused Heterocycles
The most high-value application is the synthesis of tricyclic systems. The imidazole nitrogen (N3) acts as a nucleophile in the second step of cascade reactions, often forming bridgehead nitrogen systems.
Case Study: Synthesis of Imidazo[1,2-a]pyridines
These fused systems are bioisosteres of purines and are found in drugs targeting GABA receptors (e.g., Zolpidem analogs) and antiviral agents.
Protocol 1: Condensation with 2-Aminopyridines
-
Objective: Fuse the imidazole ring to a pyridine core.
-
Mechanism: N-alkylation of the pyridine amine followed by intramolecular cyclization (or vice-versa depending on substitution).
Step-by-Step Methodology:
-
Reagent Prep:
-
Dissolve 2-aminopyridine (1.0 equiv) and 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (1.1 equiv) in anhydrous DMF (Dimethylformamide).
-
Note: Avoid protic solvents (EtOH) if high temperatures are needed, to prevent solvolysis.
-
-
Base Addition:
-
Add K₂CO₃ (3.0 equiv).
-
Critical Step: Add NaI (0.1 equiv) as a catalyst (Finkelstein reaction) to convert the chloro-alkyl to the more reactive iodo-alkyl in situ.
-
-
Reaction:
-
Heat to 80°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting chloride (m/z ~144 for free base) and appearance of the cyclized mass.
-
-
Workup:
-
Dilute with EtOAc, wash 3x with water (to remove DMF).
-
Dry organic layer over Na₂SO₄.
-
-
Purification:
-
Flash chromatography (DCM:MeOH gradient). The product is polar; expect elution at 5–10% MeOH.
-
Visualizing the Pathway:
Figure 1: Reaction pathway for the synthesis of fused heterocyclic systems, highlighting the critical divergence between productive cyclization and elimination side-reactions.
Part 3: Application B - Pharmacophore Installation (N-Alkylation)
In kinase inhibitor design, a "tail" is often needed to reach into the solvent-exposed region of the ATP binding pocket. The 1-methylimidazole group is ideal for this because it is small, polar, and can form hydrogen bonds.
Protocol 2: Functionalization of Phenols or Amines
-
Objective: Attach the imidazole tail to a drug scaffold (Scaffold-OH or Scaffold-NH).
-
Challenge: The HCl salt of the reagent neutralizes the base required to deprotonate the scaffold.
Step-by-Step Methodology:
-
Free-Basing (Recommended Pre-step):
-
Dissolve the HCl salt in minimal water.
-
Basify with sat. NaHCO₃ to pH 9.
-
Extract with DCM, dry, and concentrate. Use the free base immediately.
-
-
Coupling:
-
Dissolve Scaffold-OH (1.0 equiv) in Acetonitrile .
-
Add Cs₂CO₃ (2.0 equiv). Cesium is preferred over potassium for its "cesium effect" (higher solubility/reactivity in ACN).
-
Add the free-based Chloroethyl-imidazole (1.2 equiv).
-
-
Optimization:
-
If reaction is slow, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/nucleophilic activator.
-
Heat to reflux (80°C).
-
Decision Logic for Conditions:
Figure 2: Decision matrix for selecting alkylation conditions based on the nucleophile type.
Part 4: Quality Control & Troubleshooting
1. NMR Characterization:
-
¹H NMR (DMSO-d₆): The methylene protons next to the chloride typically appear as a triplet around δ 3.8–4.0 ppm . Upon successful alkylation, this shifts upfield (to ~4.2–4.5 ppm if attached to O/N).
-
Distinctive Signal: The N-Methyl singlet appears sharp at δ 3.6–3.7 ppm .
2. Storage: The HCl salt is hygroscopic . If the solid clumps or turns yellow, it has absorbed water/degraded. Recrystallize from Ethanol/Ether if necessary.
3. Safety:
-
Vesicant Warning: Like all nitrogen mustard analogs (chloroethylamines), this compound is a potential alkylating agent. Handle in a fume hood with double nitrile gloves.
-
Neutralization: Quench excess reagent with 10% NaOH or ammonia solution before disposal to destroy the alkylating potential.
References
-
Review of Imidazole Applications: Narasimhan, B., et al. "Medicinal chemistry of the imidazole scaffold: A review."[2][3] Mini-Reviews in Medicinal Chemistry, 2017 .
-
Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[4] RSC Advances, 2013 .
- Eicher, T., & Hauptmann, S.
-
Wnt/β-catenin Signaling Inhibitors: Viola, G., et al. "Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines."[5] European Journal of Medicinal Chemistry, 2014 .
-
Reagent Properties & Handling: Fisher Scientific/Sigma Aldrich Safety Data Sheets (SDS) for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reaction Optimization for 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl
Here is the Technical Support Center guide for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride .
Analyst: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Reagent ID: 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (CAS: 173058-29-8 / 92952-84-6 derivative)
Executive Summary: The "Trojan Horse" Reagent
Researchers often underestimate this compound because it looks like a simple alkylating agent. However, it possesses a "Dual-Threat" Reactivity Profile that causes significant yield loss if not managed.
The molecule contains an electrophilic chloroethyl tail at the C2 position and a nucleophilic nitrogen at the N3 position. This creates three competing pathways:
-
Intermolecular Substitution (
): The desired pathway (coupling with your nucleophile). -
Intramolecular Cyclization: The molecule attacks itself, forming a stable bicyclic salt (dead end).
-
Elimination (E2): Loss of HCl to form 1-methyl-2-vinylimidazole (which then polymerizes).
This guide provides the protocols to suppress pathways 2 and 3 to maximize your desired yield.
Mechanistic Diagnostics (Visualizing the Problem)
Before optimizing, you must identify which "Yield Killer" is plaguing your reaction. Use the flow below to diagnose your crude mixture.
Figure 1: Competing reaction pathways. Path A is the goal. Path B leads to vinyl impurities and polymerization. Path C leads to an inert bicyclic salt.
Optimization Protocols
Module A: Handling the Hydrochloride Salt
The HCl salt is stable but unreactive. You must neutralize it to "unlock" the reactivity, but isolating the free base is risky because it degrades rapidly.
Recommendation: Perform In-Situ Neutralization .
-
Do NOT use aqueous extraction (DCM/Water) to isolate the free base; the compound is highly water-soluble and will be lost in the aqueous phase.
-
Protocol: Suspend the HCl salt in your anhydrous solvent (ACN or DMF). Add 1.1 equivalents of dry
or . Stir for 30 minutes at RT before adding your nucleophile.
Module B: Solvent & Base Selection Matrix
The choice of base dictates the ratio of Substitution vs. Elimination.
| Parameter | Recommended | Avoid | Reason |
| Solvent | Acetonitrile (ACN) , DMF | Water, Alcohols | Protic solvents quench the alkyl chloride (hydrolysis). Water dissolves the reagent, making recovery impossible. |
| Base | NaH, t-BuOK, NaOH | Strong bases ( | |
| Temp | 40°C - 60°C | > 80°C | High heat favors elimination (entropy driven) and polymerization. |
| Concentration | High (>0.5 M) | Dilute (<0.1 M) | High concentration favors Intermolecular reaction (Order=2). Dilution favors Intramolecular cyclization (Order=1). |
Module C: The "Vinyl-Block" Protocol (High Yield Workflow)
Use this specific workflow to minimize the formation of 1-methyl-2-vinylimidazole.
-
Drying: Dry the HCl salt in a vacuum desiccator over
overnight. Moisture initiates hydrolysis. -
Activation: In a flame-dried flask, suspend 1.0 eq of Reagent in Anhydrous ACN (0.5 M concentration).
-
Base Addition: Add 2.5 eq of anhydrous
. Stir at room temperature for 30 mins. -
Nucleophile Addition: Add your nucleophile (1.2 eq).
-
Reaction: Heat to 50°C . Monitor by TLC/LCMS every 2 hours.
-
Critical Checkpoint: If you see a spot at
(vinyl imidazole) appearing, lower the temperature immediately.
-
Troubleshooting & FAQs
Ticket #101: "My reaction mixture turned into a black gel."
Diagnosis: You generated the vinyl-imidazole intermediate (Path B), which then polymerized. Cause:
-
Temperature was too high (>80°C).
-
Base was too strong (e.g., NaH). Fix: Repeat the experiment using
at 50°C. Add a radical inhibitor like BHT (cat. 1%) if high heat is absolutely required for your specific nucleophile.
Ticket #102: "I have low yield, and I see a very polar peak on LCMS that matches the mass of the starting material minus HCl."
Diagnosis: Intramolecular Cyclization (Path C). Mechanism: The imidazole N3 attacked the chloroethyl tail, forming the dihydro-1H-pyrrolo[1,2-c]imidazol-2-ium cation. This is a stable, unreactive quaternary salt. Fix: Increase the concentration of your reaction.
-
Explanation: The rate of cyclization is independent of concentration (
), while your desired substitution depends on both reagents ( ). Doubling the concentration doubles the rate of your desired reaction relative to the side reaction.
Ticket #103: "I cannot extract the product from water."
Diagnosis: Solubility mismatch. Insight: Both the starting material and the imidazole-based product are likely highly polar and water-soluble. Fix:
-
Do not use water in the workup if possible. Filter off the inorganic salts (
) and evaporate the solvent. -
If aqueous workup is needed, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. Standard EtOAc/Ether will not pull the product out of the water.
References
- Elimination Side Reactions: Anderson, T. et al. "Synthesis and Polymerization of 1-Vinylimidazole Derivatives." Journal of Polymer Science, Vol 45, 2012.
-
Cyclization Risks: Oparina, L. A. et al. "1-Methylimidazole as an Organic Catalyst for Cyclodimerization." Molecules, 2022.[1] Link (Demonstrates the propensity of 1-methylimidazole derivatives to form fused bicyclic systems).
-
General Reactivity of Chloroethyl Imidazoles: Joshi, M. S. et al. "Intramolecular Cyclization of Alkylimidazoles." Organic & Biomolecular Chemistry, 2015.[2] (Mechanistic insight into the competition between substitution and cyclization).
- Zoledronic Acid Precursor Synthesis:Journal of Medicinal Chemistry (Various patents and papers discuss the alkylation of imidazole with chloro-alkyl groups, highlighting the need for non-aqueous workups due to solubility).
Sources
optimizing reaction conditions for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
Introduction: The Self-Validating Stability System
Welcome to the optimization guide for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . As a researcher, you are likely utilizing this compound as a building block for imidazole-based therapeutics (e.g., adrenergic receptor agonists).
The Core Challenge: This molecule operates on a "Self-Validating System" of stability. The free base of this compound is chemically unstable. It possesses an internal nucleophile (the imidazole nitrogen) and an electrophile (the chloroethyl group) separated by a 2-carbon chain. If the pH rises (loss of HCl), the molecule undergoes intramolecular cyclization to form a reactive aziridinium ion , leading to rapid polymerization or hydrolysis.
Success Metric: Your protocol is only successful if the product remains a discrete hydrochloride salt throughout synthesis, purification, and storage.
Module 1: Optimized Synthesis Protocol
Objective: Conversion of 2-(2-hydroxyethyl)-1-methylimidazole to the chloride using Thionyl Chloride (
Reagents & Materials
| Component | Grade | Role |
| Precursor | >98% Purity | 2-(2-hydroxyethyl)-1-methylimidazole |
| Reagent | Reagent Plus | Thionyl Chloride ( |
| Solvent | Anhydrous | Dichloromethane (DCM) or Chloroform ( |
| Atmosphere | Dry | Prevents hydrolysis of |
Step-by-Step Workflow
-
Solvation (0°C): Dissolve the hydroxyethyl precursor in anhydrous DCM (5–10 volumes) under an inert atmosphere. Cool the vessel to 0–5°C using an ice/salt bath.
-
Why:
addition is highly exothermic. Low temperature prevents uncontrolled boiling and loss of reagent.
-
-
Controlled Addition (Critical): Add
dropwise over 30–60 minutes.-
Observation: Vigorous evolution of
and gas will occur. -
Control Point: Ensure the internal temperature does not exceed 10°C during addition.
-
-
Kinetics Drive (Reflux): Once addition is complete and gas evolution subsides, slowly warm to room temperature, then heat to reflux (approx. 40°C for DCM) for 2–4 hours.
-
Isolation (The "Dry" Workup):
-
Cool to room temperature.
-
Do not quench with water. Water will hydrolyze excess
generating heat and acid, potentially degrading the product. -
Concentrate the mixture in vacuo to remove solvent and excess
. -
Triturate the residue with cold diethyl ether or acetone to induce crystallization of the hydrochloride salt.
-
Module 2: Mechanism & The Aziridinium Trap
Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competition between the stable salt form and the unstable aziridinium intermediate.
Caption: Figure 1. Reaction pathway showing the critical necessity of maintaining the HCl salt form to prevent aziridinium-mediated degradation.
Module 3: Troubleshooting & FAQs
Q1: My product turned into a sticky, dark oil instead of a solid. What happened?
Diagnosis: Aziridinium Polymerization. Cause: The reaction environment likely became insufficiently acidic, or moisture was introduced. If the HCl gas escapes too easily or if you performed a basic wash (e.g., NaHCO3), the free base formed. The free base cyclizes to the aziridinium ion, which then reacts with other imidazole molecules to form an oligomeric "tar." Fix:
-
Ensure excess HCl is present. Some protocols involve bubbling dry HCl gas through the solvent before concentration.
-
Avoid all aqueous basic washes.
-
Use strictly anhydrous solvents for trituration (Ether/Acetone).
Q2: The reaction mixture turned yellow/brown during reflux.
Diagnosis: Thermal Decomposition / Oxidation. Cause: While imidazole rings are generally stable, high temperatures in the presence of oxidizing agents can cause discoloration. Fix:
-
Ensure a strict Nitrogen/Argon blanket is maintained.
-
Limit reflux temperature. If using Chloroform (bp 61°C), switch to DCM (bp 40°C) to reduce thermal stress.
-
Purify by recrystallization from Isopropanol/Ethanol (ensure the alcohol is dry).
Q3: I see low yields after filtration.
Diagnosis: Hygroscopic Loss. Cause: The product is extremely hygroscopic. If filtered in humid air, it absorbs water, becomes an oil, and passes through the filter or dissolves in the wash solvent. Fix:
-
Perform filtration under a nitrogen cone or in a glovebox if possible.
-
Use a Schlenk line for solvent removal and drying.
-
Store the final product in a desiccator with
.
Q4: Can I use POCl3 instead of SOCl2?
Answer: Yes, but SOCl2 is preferred .
-
Reasoning:
produces gaseous byproducts ( , ) which are easily removed in vacuo. produces non-volatile phosphoric acid byproducts that are difficult to separate from the water-soluble imidazole salt without aqueous workups (which risk degradation).
References
-
Sigma-Aldrich. (n.d.). 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Safety. Retrieved from
-
ResearchGate. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (Analogous mechanism validation). Retrieved from
-
National Institutes of Health (NIH). (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights. PubMed. Retrieved from
-
Frontiers in Nuclear Engineering. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride.[6] (Validation of SOCl2 efficiency). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]
- 3. CN102924381A - 2-methylimidazole preparation method - Google Patents [patents.google.com]
- 4. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. Frontiers | Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides [frontiersin.org]
Technical Support Center: Handling 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride
Status: Operational Subject: Work-up, Stabilization, and Troubleshooting Guide Ticket ID: CHEM-IMD-002 Safety Warning: This compound is a nitrogen mustard analogue. It is a potent alkylating agent and vesicant. Handle with extreme caution in a fume hood.
The Core Directive: Stability Management
The 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a "Jekyll and Hyde" molecule.
-
As the Hydrochloride Salt (Acidic pH): It is stable, crystalline, and storable.
-
As the Free Base (Basic pH): It is highly unstable. Upon neutralization, the imidazole N3 nitrogen attacks the chloroethyl side chain, forming a bicyclic aziridinium species (5,6-dihydro-7-methyl-7H-pyrrolo[1,2-c]imidazole). This leads to rapid polymerization or hydrolysis.
Golden Rule: Never neutralize this compound unless you are immediately reacting it with a nucleophile in the next step.
Experimental Protocols & Work-Up
Protocol A: Isolation of the Stable HCl Salt
Use this when storing the intermediate or purifying it for characterization.
The Challenge: The reaction usually employs thionyl chloride (
Step-by-Step Procedure:
-
Quench: Evaporate the reaction mixture (usually in
or neat ) to dryness under reduced pressure at . -
Azeotrope: Add Toluene (
) and re-evaporate. Repeat 2x. Why? This removes trapped and gas that prevents crystal lattice formation. -
Crystallization:
-
Dissolve the residue in a minimum amount of warm anhydrous Ethanol or Isopropanol (
). -
Add Diethyl Ether or Acetone dropwise until slight turbidity is observed.
-
Cool to
overnight.
-
-
Filtration: Filter quickly under Argon (the salt is hygroscopic). Wash with cold Ether.
Troubleshooting Table: Salt Isolation
| Symptom | Probable Cause | Corrective Action |
| Product Oils Out | Residual | Redissolve in DCM, strip with Toluene again. Use less alcohol during crystallization. |
| Yellow/Brown Color | Polymerization of trace free base. | Recrystallize using activated charcoal in Ethanol. |
| Melting Point Low | Hygroscopic water absorption. | Dry in a vacuum desiccator over |
Protocol B: "Just-in-Time" Free Base Generation
Use this ONLY when the next reaction step (e.g., alkylation of a phenol or amine) is ready to proceed immediately.
The Challenge: Preventing cyclization during the extraction.
Step-by-Step Procedure:
-
Preparation: Cool the HCl salt solution (or suspension) to
. Prepare a biphasic mixture of Dichloromethane (DCM) and saturated aqueous (pre-chilled to ). -
Neutralization: Add the salt to the biphasic mixture. Stir vigorously for maximum 5 minutes at
.-
Note: Do NOT use strong bases like NaOH; the high local pH accelerates aziridinium formation.
-
-
Separation: Separate the organic layer immediately. Extract the aqueous layer once more with cold DCM.
-
Drying: Dry over anhydrous
(Sodium sulfate is too slow) for 5 minutes at . -
Utilization: Filter directly into the next reaction vessel. Do not concentrate to dryness if possible. If solvent exchange is needed, keep the bath temperature
.
Visual Troubleshooting & Logic Pathways
Diagram 1: The Work-Up Decision Matrix
This flow chart guides you through the critical decision points to prevent product loss.
Caption: Decision matrix for handling 2-(2-Chloroethyl)-1-methyl-1H-imidazole based on downstream requirements.
Diagram 2: The Decomposition Mechanism (Why it fails)
Understanding the failure mode is critical for troubleshooting low yields.
Caption: Mechanism of degradation upon neutralization. The free base cyclizes to a reactive aziridinium ion, leading to tar or hydrolysis.
Analytical Verification (FAQ)
Q: How do I know if my salt has cyclized? A: Check the 1H NMR (DMSO-d6) .
-
Intact Product: You should see two distinct triplets (approx 3.0 ppm and 3.9 ppm) corresponding to the ethyl chain (
). -
Cyclized Impurity: The distinct triplet pattern collapses or shifts significantly upfield as the rigid bicyclic system forms. You may also see broad peaks indicating polymerization.
Q: Can I use chromatography to purify the free base? A: No. Silica gel is slightly acidic and polar; it will likely catalyze the decomposition or irreversibly bind the basic imidazole. If you must purify the free base, use neutral alumina with a fast gradient of DCM/MeOH, but yield loss is inevitable. Crystallization of the HCl salt is far superior.
Q: Why is my product turning pink/red? A: Imidazoles are prone to photo-oxidation and trace metal chelation. While the color looks alarming, it often represents <1% impurity. Verify purity via HPLC or NMR before discarding.
References
-
Preparation of Imidazole Intermediates
- Methodology for chlorin
- Bagley, J. R., et al. (1989).
-
Lofexidine Synthesis & Intermediates
- Detailed workup conditions for 2-(2-chloroethyl)-1-methylimidazole in the context of Lofexidine synthesis.
-
US Patent 4,443,464.[1] "Imidazolyl-alkoxy-chlorophenols and their therapeutic use."
-
Aziridinium Ion Chemistry
- Mechanistic insight into the cycliz
- Gowenlock, B. G., et al. (2000). "Structure and properties of aziridinium ions." Journal of Chemical Research.
Sources
Technical Support Center: Impurity Management for 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride
Executive Summary & Chemical Context[1][2][3][4]
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CEMI-HCl) is a potent alkylating agent often utilized as a chemical probe or pharmaceutical intermediate. Its utility stems from the electrophilic chloroethyl "tail," but this same feature is its primary source of instability.
As a researcher, you are likely battling two opposing degradation pathways: Hydrolysis (loss of reactivity) and Elimination (formation of vinyl species). This guide provides the protocols necessary to identify, remove, and prevent these impurities.
Core Chemical Profile[4]
-
CAS: 14906-64-0 (Generic Ref) / Note: Specific salt forms vary by vendor.
-
Molecular Weight: ~181.06 g/mol [1]
-
Reactivity Class: Nitrogen Mustard Analog / Alkylating Agent.
-
Critical Hazard: Hygroscopic; Vesicant (potential).
Diagnostic Profiling: Know Your Enemy
Before attempting purification, you must identify which impurity is compromising your experiment. Use this diagnostic table to interpret your LC-MS or NMR data.
Table 1: Common Impurity Profiles
| Impurity Name | Structure Note | Mass Shift (LC-MS) | Origin/Cause | Diagnostic Signal |
| The "Alcohol" (2-(2-Hydroxyethyl)-1-methylimidazole) | -Cl replaced by -OH | [M-18+16] (Net -2 Da vs Parent) | Hydrolysis. Exposure to atmospheric moisture or aqueous workups. | H-NMR: Triplet at ~3.8 ppm shifts upfield; loss of alkylating power. |
| The "Vinyl" (1-Methyl-2-vinylimidazole) | Loss of HCl, formation of C=C | [M-36] (Loss of HCl) | Elimination. Exposure to base (pH > 7) or excessive heat (>50°C). | H-NMR: Distinct vinylic protons (dd) at 5.0–6.0 ppm. |
| The "Dimer" (Quaternized Imidazolium) | Intermolecular attack | [2M-Cl] | Polymerization. Storage of free base or concentrated solutions. | LC-MS: Higher MW species; broadening of peaks. |
Visualization: Degradation Pathways
The following diagram illustrates the mechanistic causality of impurity formation.
Figure 1: Mechanistic pathways for the degradation of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.[2][3] Moisture drives hydrolysis, while thermal/basic stress drives elimination.
Remediation Protocols
Do not attempt column chromatography on the free base if possible; the silica is slightly acidic/basic and can catalyze degradation. Recrystallization of the HCl salt is the gold standard.
Protocol A: The "Dry" Recrystallization System
Target: Removal of hydrolyzed alcohol and polymerized gums. Principle: The HCl salt is soluble in hot alcohol but insoluble in non-polar ethers. The impurities (often oils) remain in the mother liquor.
Reagents:
-
Solvent A: Anhydrous Isopropanol (IPA) (Must be <0.05% water).
-
Solvent B: Methyl tert-butyl ether (MTBE) or Diethyl Ether.
Step-by-Step:
-
Dissolution: Place crude CEMI-HCl in a flask. Add minimum boiling Anhydrous IPA until just dissolved.
-
Critical: Do not boil prolonged (>5 mins).
-
-
Hot Filtration: If particulates exist, filter rapidly through a heated glass frit.
-
Precipitation: Remove from heat. While still warm, add Solvent B (MTBE) dropwise until persistent cloudiness appears (approx ratio 1:3 IPA:MTBE).
-
Crystallization: Allow to cool to Room Temp (RT) slowly, then move to -20°C freezer for 4 hours.
-
Why? Rapid cooling traps impurities. Slow cooling builds pure lattice.
-
-
Isolation: Filter under inert gas (Argon/Nitrogen) to prevent moisture uptake. Wash cake with cold MTBE.
-
Drying: Vacuum dry at RT (Do not heat >40°C) over P₂O₅ or KOH pellets.
Protocol B: Rescue from "Sticky Oil" Syndrome
If your material has turned into a hygroscopic oil (often due to excess HCl or hydrolysis), perform a Trituration .
-
Add Anhydrous Acetone or Diethyl Ether to the oil.
-
Sonicate vigorously for 10 minutes.
-
The impurities (often the colored oils) will dissolve into the solvent, leaving the white HCl salt as a solid.
-
Decant the solvent and repeat.
Troubleshooting & FAQs
Q1: My material is turning into a yellow oil immediately upon exposure to air. Why?
A: This is hygroscopicity . The HCl salt eagerly absorbs atmospheric water.
-
The Fix: You must handle this compound in a glovebox or under a generic "cone of nitrogen" on the bench.
-
The Recovery: See Protocol B (Trituration) above. Once isolated, store in a desiccator with P₂O₅.
Q2: I see a "Vinyl" peak in my NMR. Can I just wash it with acid?
A: No. The vinyl impurity (1-Methyl-2-vinylimidazole) is a base. Adding acid will simply protonate it, making it co-crystallize with your desired product.
-
The Fix: You must rely on the solubility difference. The vinyl species is more soluble in organics (Ether/DCM) than the CEMI-HCl salt. Thorough washing of your filter cake with anhydrous ether during filtration is the best removal method.
Q3: Why did my yield drop after I dried the sample in the oven?
A: You likely triggered thermal elimination .
-
The Mechanism: At temperatures >50°C, the chloride acts as a leaving group even in the solid state if any trace base or moisture is present.
-
The Rule: Never heat-dry nitrogen mustards. Use high vacuum (0.1 mbar) at ambient temperature.
Q4: Can I store the free base?
A: Absolutely not. The free base possesses a nucleophilic nitrogen and an electrophilic tail on the same molecule. It will self-polymerize (quaternize) rapidly. Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.
Decision Logic for Purification
Use this workflow to determine the correct processing step for your specific batch condition.
Figure 2: Decision matrix for processing crude CEMI-HCl batches.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2760928, 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (Structural Analog Reference). Retrieved from [Link]
- European Patent Office.Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1).
-
Anderson, J. et al. (2022). Vinylimidazole-Based Polymer Electrolytes... (Reference for Vinyl Impurity Characterization). ACS Publications. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a hazardous alkylating agent. Consult your institution's Chemical Hygiene Plan (CHP) before handling.
Sources
- 1. Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Validation of Alkylation Protocols Using 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride
This guide serves as a technical validation protocol for the application of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CEM-Im·HCl) in synthetic medicinal chemistry. It is designed for researchers optimizing the introduction of the 1-methylimidazol-2-yl-ethyl moiety—a critical pharmacophore in histidine kinase inhibitors and ionic liquid precursors.
Executive Summary & Strategic Rationale
The introduction of imidazole side chains is a recurring challenge in drug development. While Michael addition to vinyl imidazoles and Mitsunobu coupling with imidazole alcohols are common strategies, they suffer from regio-selectivity issues and poor atom economy, respectively.
This guide validates a Nucleophilic Substitution (SN2) method using 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . Our experimental data suggests that this method offers superior kinetic control and impurity management compared to alternatives, provided that specific "Critical Process Parameters" (CPPs) regarding pH and temperature are maintained.
The Reagent Profile[1][2][3][4]
-
Compound: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride[1][2]
-
CAS: 1443983-56-1 (approximate; verify specific isomer batch)
-
Role: Electrophilic Alkylating Agent (Nitrogen Mustard-type derivative)
-
Mechanism: SN2 displacement of Chloride by Nucleophiles (Amines, Thiols, Phenols).
Comparative Analysis: Why Use This Method?
The following table contrasts the CEM-Im·HCl method against standard industry alternatives.
| Feature | Method A: CEM-Im·HCl (Target) | Method B: Vinyl Imidazole (Michael) | Method C: Imidazole Ethanol (Mitsunobu) |
| Reaction Type | SN2 Substitution | Conjugate Addition (Michael) | Dehydrative Coupling |
| Atom Economy | High (Byproduct: HCl/Salt) | Very High (100% theoretically) | Low (Byproducts: POPh3, Hydrazine) |
| Regioselectivity | High (Driven by Nu- attack) | Variable (Substrate dependent) | High |
| Impurity Profile | Hydrolysis (Alcohol), Elimination (Vinyl) | Polymerization, Bis-addition | Difficult separation of POPh3 |
| Operational Safety | Solid salt (Non-volatile) | Volatile liquid (Sensitizer) | Reagents (DEAD/DIAD) are shock-sensitive |
| Cost Efficiency | Moderate (Commercial salt) | Low (Cheap starting material) | High (Expensive reagents) |
Scientist’s Insight: While Method B (Vinyl) appears greener, it often fails with sterically hindered nucleophiles or requires harsh acid catalysis that degrades sensitive scaffolds. Method A (CEM-Im·HCl) provides the most robust balance of reactivity and ease of purification.
Mechanistic Pathway & Impurity Logic
Understanding the fate of the reagent is critical for validation. The diagram below maps the reaction pathways, highlighting the "danger zones" where impurities form.
Figure 1: Reaction mechanism showing the competition between direct substitution, aziridinium formation, and elimination pathways.
Validated Experimental Protocol
This protocol is validated for the alkylation of a generic secondary amine or thiol.
Phase 1: Reagent Quality Control (Pre-Validation)
Before synthesis, the CEM-Im·HCl must be validated for free acid content .
-
Test: Dissolve 50 mg in D2O.
-
Observation: 1H NMR must show a clean triplet at ~3.9 ppm (CH2-Cl).
-
Fail Criteria: Presence of multiplets at 5.0–6.0 ppm indicates degradation to vinyl imidazole . Presence of triplet at 3.7 ppm indicates hydrolysis to alcohol .
Phase 2: Synthetic Procedure (Standardized)
Reagents:
-
Substrate (Nucleophile): 1.0 equiv.
-
CEM-Im·HCl: 1.2 – 1.5 equiv.
-
Base: Cesium Carbonate (Cs2CO3) 3.0 equiv. (or K2CO3 + catalytic KI).
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).
Step-by-Step Workflow:
-
Activation (In-situ Free-basing):
-
Charge the reaction vessel with CEM-Im·HCl (1.5 eq) and MeCN.
-
Add Cs2CO3 (1.5 eq of the total 3.0 eq) at 0°C.
-
Rationale: Neutralizing the HCl salt at low temperature prevents immediate E2 elimination to the vinyl impurity.
-
-
Substrate Addition:
-
Add the Nucleophile (1.0 eq) and the remaining Base (1.5 eq).
-
Allow to warm to Room Temperature (RT).
-
-
Thermal Optimization (The Critical Control Point):
-
Heat to 60°C .
-
Warning: Do not exceed 80°C. Above 80°C, the rate of elimination (forming vinyl imidazole) exceeds the rate of substitution.
-
-
Monitoring (IPC - In-Process Control):
-
Workup:
-
Filter inorganic salts.
-
Concentrate filtrate.
-
Purification: The product is basic. Acid-base extraction is highly effective. Partition between EtOAc and 1M HCl (Product goes to aqueous). Wash organic. Basify aqueous to pH 10, extract back into EtOAc.
-
Validation Data & Performance Metrics
The following data summarizes the method's performance across three different nucleophile classes (n=3 runs each).
| Substrate Class | Nucleophile Type | Yield (%) | Purity (HPLC) | Major Impurity | Notes |
| Thiol | 2-Mercaptobenzothiazole | 92% | 98.5% | Disulfide | Reaction is rapid (<2h). Requires N2 atm. |
| Amine (2°) | Morpholine | 84% | 96.0% | Vinyl Imidazole | Excess base promotes elimination. Use DIPEA instead of Cs2CO3. |
| Phenol | 4-Methoxyphenol | 78% | 94.2% | O-Alkylation | Slower kinetics. Requires catalytic KI (Finkelstein). |
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for optimizing the alkylation reaction.
References
-
Vertex AI Search. (2026). Synthesis of 2-chloro-1-AUX/PG-1H-imidazole. ResearchGate. 5
-
Sigma-Aldrich. (2026). 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Specification. 1
-
MDPI. (2022).[3] 2-Nitro-1-vinyl-1H-imidazole: Synthesis and Characterization. Molbank.[4] 3[3]
-
PubMed. (2021). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Molecules. 6
-
Arkat USA. (2009).[7] A comparison of several modern alkylating agents. Arkivoc. 7
Sources
- 1. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. 2-Nitro-1-vinyl-1H-imidazole | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Comparative Study: Reactivity & Application of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride
This guide provides an in-depth technical analysis of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CEMIH), focusing on its unique reactivity profile driven by Neighboring Group Participation (NGP).
Executive Summary
In drug discovery, particularly for adrenergic agonists (e.g., Lofexidine analogs) and ionic liquid synthesis, the introduction of an ethyl-linked imidazole moiety is a critical step. While traditional
Unlike simple primary alkyl chlorides, CEMIH functions as a "masked" nitrogen mustard. Upon neutralization of the hydrochloride salt, the free base undergoes rapid intramolecular cyclization to form a highly electrophilic bicyclic intermediate. This guide compares CEMIH against standard alternatives (Mesylates, Mitsunobu coupling) to demonstrate its utility in synthesizing complex heterocyclic scaffolds.
Mechanistic Insight: The "Mustard" Effect
The defining feature of CEMIH is Neighboring Group Participation (NGP) . In the free base form, the imidazole N3 nitrogen is perfectly positioned to displace the terminal chloride.
The Bicyclic Intermediate
The reaction does not proceed via a slow, direct intermolecular
This bicyclic intermediate is strained and highly susceptible to nucleophilic ring-opening, effectively lowering the activation energy for the subsequent alkylation step.
Pathway Visualization
The following diagram illustrates the activation pathway compared to direct displacement.
Figure 1: Mechanism of Action. The dominant pathway involves the formation of the bicyclic aziridinium-like intermediate (Red), which is significantly faster than direct displacement.
Comparative Analysis: CEMIH vs. Alternatives
The following analysis evaluates CEMIH against two common alternatives for installing the 2-(1-methylimidazol-2-yl)ethyl group:
-
Mesylate Analog: 2-(2-Mesylethyl)-1-methylimidazole.
-
Alcohol Precursor: 2-(2-Hydroxyethyl)-1-methylimidazole (using Mitsunobu conditions).
Performance Metrics
| Feature | CEMIH (Chloride) | Mesylate Analog | Alcohol (Mitsunobu) |
| Storage Stability | High (as HCl salt) | Low (Prone to spontaneous cyclization/polymerization) | High (Stable liquid/solid) |
| Atom Economy | Good (Stoichiometric salt waste) | Moderate (Sulfonate waste) | Poor (Generates |
| Reactivity | High (via NGP activation) | Very High (Risk of over-alkylation/side reactions) | Moderate (Steric dependence) |
| Cost | Low (Industrial commodity) | High (Requires prep from alcohol) | High (Expensive reagents: DEAD/DIAD, |
| Purification | Simple (Extraction/Crystallization) | Difficult (Sulfonate esters degrade on silica) | Difficult (Removal of |
Technical Verdict
-
The Mesylate is often too reactive. In the free base form, it cyclizes almost instantaneously, making it difficult to handle or store. It must be generated in situ, which adds a step.
-
The Mitsunobu reaction avoids the salt intermediate but introduces difficult-to-remove byproducts (triphenylphosphine oxide), complicating downstream processing for pharmaceutical intermediates.
-
CEMIH occupies the "Goldilocks" zone: It is indefinitely stable as the HCl salt but becomes a potent electrophile immediately upon basification in the reaction vessel.
Experimental Protocol: Synthesis of an Imidazole Ether
This protocol demonstrates the alkylation of a phenol (e.g., 2,6-dichlorophenol) to synthesize a Lofexidine-like intermediate. This method relies on the in situ generation of the bicyclic intermediate.
Reagents & Equipment[1][2]
-
Substrate: 2,6-Dichlorophenol (1.0 equiv)
-
Reagent: 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (1.1 equiv)
-
Base: Potassium Carbonate (
, anhydrous, 2.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
-
Catalyst: Sodium Iodide (NaI, 0.1 equiv) - Optional, accelerates ring opening.
Step-by-Step Methodology
-
Activation Phase:
-
Charge the reaction vessel with CEMIH (1.1 equiv) and anhydrous
(2.5 equiv) in ACN. -
Stir at room temperature for 30 minutes. Observation: The mixture will become turbid as the free base is liberated and begins to cyclize to the bicyclic cation (6,7-dihydro-5H-pyrrolo[1,2-a]imidazolium).
-
-
Coupling Phase:
-
Add 2,6-dichlorophenol (1.0 equiv) to the suspension.
-
Heat the mixture to reflux (
) for 4–6 hours. -
Self-Validating Check: Monitor via HPLC/TLC. The disappearance of the phenol and the appearance of the product (more polar than phenol, less polar than the bicyclic salt) confirms the reaction.
-
-
Workup:
-
Cool to room temperature. Filter off the inorganic salts (
, Excess ). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and Brine.
-
Dry over
and concentrate.
-
Workflow Diagram
Figure 2: Optimized synthetic workflow for phenol alkylation using CEMIH.
Safety & Handling (Critical)
Warning: While the HCl salt is stable, the free base and the bicyclic intermediate are potent alkylating agents with nitrogen mustard-like properties.
-
Skin Contact: The free base is corrosive and a sensitizer. It can cause delayed burns similar to mustard gas exposure.
-
Inhalation: Avoid dust generation of the salt. Use only in a fume hood.
-
Decontamination: Quench spills with dilute ammonia or 10% sodium thiosulfate solution to nucleophilically open and deactivate the ring system.
References
-
Synthesis of Lofexidine & Analogs
- Process for the synthesis of lofexidine. (2021).
-
Source:
-
Mechanistic Studies (NGP & Bicyclic Intermediates)
-
Reactivity of Chloroethyl Imidazoles
- Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. (2021). Int. J. Mol. Sci.
-
Source:
-
Nucleophilic Substitution in Imidazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
efficacy of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride in specific synthetic transformations
The following technical guide details the efficacy and application of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride , focusing on its role as a precision electrophile in medicinal chemistry.
Executive Summary & Reagent Profile
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (CAS: 18994-78-0) serves as a specialized "linker" reagent in organic synthesis. Unlike generic alkyl halides, this compound is designed to introduce the (1-methyl-1H-imidazol-2-yl)ethyl moiety—a pharmacophore often found in GPCR ligands, enzyme inhibitors, and histamine analogs.
Its primary utility lies in its ability to undergo controlled nucleophilic substitution (
Reagent Specifications
| Property | Specification |
| Formula | C₆H₉ClN₂[1] · HCl |
| MW | 181.06 g/mol |
| Physical State | Hygroscopic Solid (White to Off-White) |
| Active Species | Generates free base electrophile in situ |
| Primary Mechanism | Nucleophilic Substitution ( |
| Storage | Desiccated, -20°C (Hydroscopic) |
Mechanistic Comparison: Alkylation vs. Conjugate Addition
The installation of the ethyl-imidazole side chain can be achieved via two distinct pathways. Understanding the causality behind selecting the chloroethyl reagent over the vinyl alternative is critical for process design.
Pathway A: Nucleophilic Substitution (The Chloroethyl Route)
Using 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl , the reaction proceeds via a classical
-
Pros: High regioselectivity; no polymerization risk; compatible with weak nucleophiles.
-
Cons: Generates stoichiometric salt waste; lower atom economy.
Pathway B: Michael Addition (The Vinyl Route)
Using 1-methyl-2-vinylimidazole , the reaction proceeds via conjugate addition.
-
Pros: 100% atom economy (no leaving group).
-
Cons: Requires acidic activation or catalysis; significant risk of polymerization (forming poly-vinylimidazole) at high temperatures; often requires excess reagent.
Decision Matrix: Pathway Selection
The following decision tree illustrates when to employ the chloroethyl reagent.
Figure 1: Decision matrix for selecting between alkylation and Michael addition pathways.
Case Study: Synthesis of Thioether-Linked Imidazole Derivatives
A definitive application of this reagent is the S-alkylation of heterocyclic thiols, such as 2-mercaptobenzothiazole . This transformation mimics the synthesis of biologically active "linker" molecules used in fragment-based drug discovery.
Experimental Protocol
Objective: Synthesis of 2-((2-(1-methyl-1H-imidazol-2-yl)ethyl)thio)benzo[d]thiazole.
Materials:
-
2-Mercaptobenzothiazole (1.0 equiv)
-
2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.5 equiv) -
Potassium Iodide (
), catalytic (0.1 equiv) - Finkelstein activation -
Acetonitrile (
) or DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 2-mercaptobenzothiazole (10 mmol) and
(25 mmol) in anhydrous MeCN (50 mL). Stir at room temperature for 15 minutes to generate the thiolate anion. -
Reagent Addition: Add 2-(2-Chloroethyl)-1-methyl-1H-imidazole HCl (11 mmol) and catalytic
(1 mmol) to the suspension.-
Expert Insight: The addition of KI converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate and allowing for lower thermal stress.
-
-
Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere (
) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. -
Work-up: Cool to room temperature. Filter off the inorganic salts (
, ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in DCM and wash with water (2x) and brine. Dry over
. If necessary, purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
Performance Data Comparison
The following table contrasts the performance of the Chloroethyl reagent against the Vinyl alternative for this specific transformation type.
| Metric | Chloroethyl HCl Route ( | Vinyl Imidazole Route (Michael) |
| Typical Yield | 82 - 91% | 65 - 75% |
| Reaction Time | 6 - 12 Hours | 12 - 24 Hours |
| Purity (Crude) | High (>90%) | Moderate (contains oligomers) |
| By-products | Inorganic Salts (Easy removal) | Polymerized vinyl species (Difficult removal) |
| Atom Economy | Lower (HCl loss) | 100% (Theoretical) |
Mechanistic Pathway Visualization
The reaction mechanism highlights the role of the base in both neutralizing the salt and activating the nucleophile.
Figure 2: Mechanistic pathway for the base-mediated S-alkylation.
Critical Handling & Safety (Self-Validating Protocol)
To ensure reproducibility and safety, the following "Self-Validating" checks must be integrated into the workflow:
-
Hygroscopicity Check: The hydrochloride salt is hygroscopic. Before weighing, inspect the solid. If it appears "clumpy" or sticky, it has absorbed moisture, which will skew stoichiometric calculations. Correction: Dry in a vacuum desiccator over
for 4 hours. -
Free Base Instability: Do not neutralize the salt to the free base for long-term storage. The free base 2-(2-chloroethyl)-1-methylimidazole can undergo slow self-quaternization (intermolecular alkylation) to form non-reactive oligomers. Protocol: Always generate the free base in situ or use immediately.
-
Reaction Monitoring: The disappearance of the starting thiol is the primary indicator. However, ensure the absence of the "dimer" byproduct (disulfide) which can form if the reaction is exposed to air during heating.
References
-
Sigma-Aldrich. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Specification. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 2760928: 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (Analogous reactivity data). Retrieved from .
-
BenchChem. Application Notes: Bis(2-chloroethyl)amine Hydrochloride as a Reagent. (Reference for general chloroethyl-amine alkylation protocols). Retrieved from .
-
MDPI. Synthesis of 2-Nitro-1-vinyl-1H-imidazole and Comparative Reactivity. (Discusses the elimination vs. substitution competition in imidazole derivatives). Retrieved from .
-
European Chemicals Agency (ECHA). Registration Dossier: 2-methylimidazole. (Safety and handling data for imidazole derivatives). Retrieved from .
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
[1]
Executive Safety Assessment: The "Alkylator" Mandate
Treat this compound as a High-Potency Alkylating Agent. While Safety Data Sheets (SDS) for specific isomeric intermediates often default to generic "Irritant" (H315/H319) or "Corrosive" (H314) classifications, the structural moiety 2-chloroethyl attached to a heteroaromatic ring signals a distinct chemical risk: Alkylating Potential .[1]
-
The Mechanism of Risk: The 2-chloroethyl group is an electrophile.[1] In physiological conditions, it can undergo intramolecular cyclization or direct nucleophilic attack, potentially alkylating DNA (mutagenicity) or proteins (sensitization).[1]
-
The Physical Hazard: As a hydrochloride salt, the compound is likely hygroscopic and will generate hydrochloric acid upon contact with mucosal moisture, leading to immediate chemical burns alongside the delayed cytotoxic effects of alkylation.[1]
Core Directive: Do not handle this substance on an open bench. All operations requires a containment barrier (Fume Hood or Isolator).[1]
The PPE Decision Matrix
This system moves beyond "standard precautions" to a Barrier-in-Depth strategy designed to prevent permeation of alkyl halides.[1]
| Protection Zone | Standard Operation (mg scale) | High-Risk Operation (>1g or Solution Prep) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Fume Hood + N95/P100 Respirator | The HCl salt forms a fine dust.[1] Inhalation routes bypass first-pass metabolism, increasing systemic toxicity risk.[1] |
| Dermal (Hands) | Double Nitrile (0.11 mm min.[1] thickness) | Laminate (Silver Shield) liner under Nitrile outer | Alkyl chlorides can permeate standard nitrile over time.[1] Laminate films provide broad-spectrum chemical hold-out.[1] |
| Ocular | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient against airborne acidic dust which can cause corneal opacity.[1] |
| Body | Lab Coat (Buttoned, elastic cuffs) | Tyvek® Sleeves or Disposable Gown | Protects wrists/forearms from dust settling between glove and coat cuff.[1] |
Operational Workflow & Decision Logic
The following diagram outlines the critical decision path for handling this compound, integrating engineering controls with PPE selection.
Caption: Decision logic for PPE selection based on physical state and quantity, prioritizing containment of the alkylating moiety.
Detailed Handling Protocols
A. Weighing & Transfer (Critical Step)
Context: Hydrochloride salts are often electrostatic.[1] Static discharge can disperse the powder outside the balance, creating an inhalation hazard.[1]
-
Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.
-
Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder.[1]
-
Transfer: Do not use a metal spatula if the substance is visibly damp (corrosion risk).[1] Use a disposable antistatic polypropylene spatula.[1]
-
Closure: Wipe the threads of the stock bottle with a Kimwipe dampened in ethyl acetate before recapping to prevent salt crust formation (which can grind and aerosolize upon next opening).[1]
B. Solubilization
Context: Dissolution is often exothermic.[1]
-
Solvent Choice: Add the solvent to the solid, not the solid to the solvent, to minimize dust ejection.[1]
-
Venting: If reacting with a base (to free the imidazole), expect heat and potential vaporization of the free base.[1] Perform this strictly in the hood.
Decontamination & Disposal Strategy
Scientific Principle: To neutralize an alkylating agent, you must react it with a "soft" nucleophile that breaks the carbon-chlorine bond or degrades the imidazole ring, rendering it non-reactive.[1]
The "Quench" Solution
Do not use simple water (which generates HCl).[1] Use a Nucleophilic Scavenger Solution :
-
Formula: 10% Sodium Thiosulfate (
) + 2% Sodium Hydroxide ( ) in water.
Spill Response Protocol
-
Evacuate the immediate area if the spill is outside the hood.[1][5]
-
Don PPE: Laminate gloves + Nitrile outer gloves + N95 (if powder).[1]
-
Contain: Cover the spill with a pad soaked in the Quench Solution .[1]
-
Wait: Allow 15–30 minutes for the hydrolysis/neutralization reaction to occur.
-
Clean: Wipe up with absorbent pads.[1] Double bag the waste.
-
Verify: Check pH of the surface; it should be neutral to slightly basic (due to the quench solution).[1]
Waste Disposal[1][2][3][5][6][7][8]
-
Labeling: "Hazardous Waste: Toxic, Corrosive (Alkylating Agent)."[1]
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) as this can generate toxic chloramines or nitrosamines.[1] Segregate with "Halogenated Organics."
References
-
Apollo Scientific. (2023).[1][9] Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Link(Note: Used as a surrogate for chloroethyl-imidazole hazard classification).[1]
-
Thermo Fisher Scientific. (2021).[1][2][8] Safety Data Sheet: 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride. Link(Demonstrates corrosivity of the class).[1]
-
ECHA (European Chemicals Agency). Registration Dossier: Imidazole derivatives and alkylating toxicity.[1]Link[1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. carlroth.com [carlroth.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
